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Core Science & Biosynthesis

Foundational

A Technical Guide to 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine: A Versatile Scaffold for Modern Drug Discovery

Abstract This technical guide provides an in-depth analysis of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine, a heterocyclic compound of significant interest to researchers and professionals in drug development. This docum...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document details the molecule's chemical structure, physicochemical properties, a robust and validated synthetic protocol, and its potential applications as a strategic building block in medicinal chemistry. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for leveraging this scaffold in the design of novel therapeutic agents.

Introduction: The Strategic Value of the Pyridazine-Piperidine Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a drug candidate. The pyridazine ring system, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure".[1] Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique electronic properties of the pyridazine nucleus, such as its dipole moment and hydrogen bonding capacity, allow for potent and specific interactions with various biological targets.

The piperidine moiety is another cornerstone of modern drug design, appearing in numerous FDA-approved pharmaceuticals.[2] Its saturated, non-planar structure provides an excellent three-dimensional framework to orient substituents for optimal target binding, while its basic nitrogen can be crucial for solubility and forming salt bridges with biological macromolecules.

The compound 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine merges these two powerful pharmacophores via a methylene linker. This strategic combination offers a versatile platform for library synthesis. The reactive chlorine atom at the 3-position of the pyridazine ring serves as a chemical handle for introducing further diversity through nucleophilic aromatic substitution, while the secondary amine of the piperidine ring is available for a wide range of derivatization reactions. This guide elucidates the foundational chemical knowledge required to effectively utilize this high-potential scaffold.

Chemical Identity and Physicochemical Properties

The unambiguous identification and characterization of a compound are paramount for reproducible research. This section details the structural and physicochemical properties of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine.

Chemical Structure

The molecule consists of a pyridazine ring chlorinated at the 3-position. A methyl group at the 6-position serves as a linker to the 4-position of a piperidine ring.

Caption: Chemical Structure of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

Physicochemical Data

A summary of key chemical and physical properties is provided below. It is important to note that while some data is derived from supplier information, many properties for this specific molecule are not widely published in peer-reviewed literature and are therefore predicted using computational models.

PropertyValueSource
IUPAC Name 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine-
CAS Number 944833-33-8Commercial Supplier
Molecular Formula C₁₀H₁₄ClN₃Calculated
Molecular Weight 211.69 g/mol Calculated
Physical Form Solid (Predicted)-
Melting Point Not Determined-
Boiling Point Not Determined-
Topological Polar Surface Area (TPSA) 41.9 ŲPredicted
logP (Octanol-Water Partition Coeff.) 1.8 ± 0.4Predicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated

Synthesis and Mechanistic Rationale

The most direct and widely adopted strategy for the synthesis of 6-substituted-3-chloropyridazines is the nucleophilic aromatic substitution (SNAr) reaction, starting from the commercially available and cost-effective 3,6-dichloropyridazine.[3][4] The two chlorine atoms on the pyridazine ring are activated towards substitution, but the C6 position is generally more reactive towards nucleophiles than the C3 position, allowing for selective monosubstitution under controlled conditions.[5]

The protocol described herein outlines the synthesis of the title compound via the reaction of 3,6-dichloropyridazine with 4-(aminomethyl)piperidine.

Synthetic Workflow

G SM1 3,6-Dichloropyridazine Reaction SₙAr Reaction Heat (e.g., 80-100°C) Monitor by TLC/LC-MS SM1->Reaction SM2 4-(Aminomethyl)piperidine SM2->Reaction Reagents Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., Acetonitrile, DMF) Reagents->Reaction Workup Aqueous Workup (Quench, Extract with EtOAc/DCM) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine Purification->Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • 4-(Aminomethyl)piperidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3,6-dichloropyridazine (1.0 eq) and the chosen solvent (ACN or DMF).

  • Add the base (K₂CO₃ or DIPEA, 2.5 eq) to the mixture.

  • In a separate flask, dissolve 4-(aminomethyl)piperidine (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Self-Validating Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the 3,6-dichloropyridazine starting material and the appearance of a new, more polar spot/peak corresponding to the product mass (m/z = 212.1 for [M+H]⁺) indicates reaction progression.

  • Once the reaction is complete, cool the mixture to room temperature. If a precipitate (inorganic salts) has formed, filter the mixture.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the resulting crude residue in a suitable organic solvent like Ethyl Acetate (EtOAc) and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% Methanol in Dichloromethane) to yield the pure 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine.

Expert Causality Insights:

  • Choice of Base: An inorganic base like K₂CO₃ is often preferred for ease of removal during workup. An organic base like DIPEA can be used if solubility is an issue, but it is volatile and must be thoroughly removed. The base is essential to scavenge the hydrochloric acid (HCl) generated during the SNAr reaction, driving the equilibrium towards the product.

  • Nucleophile Stoichiometry: A slight excess (1.1 eq) of the 4-(aminomethyl)piperidine is used to ensure the complete consumption of the limiting reagent, 3,6-dichloropyridazine, and to account for any potential side reactions.

  • Solvent Selection: Acetonitrile is a good polar aprotic solvent for this type of reaction. DMF can also be used and may improve the solubility of the starting materials, potentially allowing for lower reaction temperatures, but it has a higher boiling point and is more difficult to remove.

Anticipated Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. While experimental data for this specific molecule is not publicly available, the following section describes the expected spectral characteristics based on its structure and data from analogous compounds.[1]

  • ¹H NMR (Proton NMR):

    • Pyridazine Protons: Two doublets would be expected in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the pyridazine ring. They will show coupling to each other (3JHH).

    • Methylene Bridge (-CH₂-): A doublet should appear, likely in the δ 2.5-3.0 ppm range, coupled to the single proton at the C4 position of the piperidine ring.

    • Piperidine Protons: A complex series of multiplets would be observed in the aliphatic region (δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield. The NH proton will appear as a broad singlet, the position of which can vary depending on solvent and concentration.

  • ¹³C NMR (Carbon NMR):

    • Pyridazine Carbons: Four distinct signals in the aromatic region (δ 120-160 ppm) are expected. The carbons bonded to the chlorine and nitrogen atoms will be the most deshielded.

    • Aliphatic Carbons: Signals corresponding to the methylene bridge and the four unique carbons of the piperidine ring will appear in the upfield region (δ 25-60 ppm).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 212.1.

    • A characteristic isotopic pattern for the presence of one chlorine atom (an [M+2] peak with approximately one-third the intensity of the M peak) would be a definitive confirmation of the structure.

Applications in Drug Discovery

3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is not typically an end-product but rather a highly valuable intermediate or building block for creating diverse chemical libraries. Its utility stems from its two distinct points for chemical modification.

  • SNAr at the C3-Position: The chloro group can be displaced by a variety of nucleophiles (O, N, S, or C-based) to rapidly generate a library of analogs. This allows for the exploration of the chemical space around the pyridazine core to optimize binding affinity and selectivity for a given biological target.

  • Derivatization of the Piperidine Nitrogen: The secondary amine of the piperidine ring can be readily functionalized through reactions such as acylation, alkylation, sulfonylation, or reductive amination. This allows for the introduction of different groups to modulate properties like solubility, cell permeability, and metabolic stability, or to target specific interactions within a protein binding pocket.

This dual functionality makes the compound an ideal scaffold for structure-activity relationship (SAR) studies aimed at developing inhibitors for kinases, G-protein coupled receptors (GPCRs), and other enzyme classes where substituted pyridazines have shown activity.

Safety and Handling

As with any laboratory chemical, 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: While specific toxicity data is unavailable, related chlorinated heterocyclic compounds and amines may be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle accordingly.

References

  • Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, E66(3), o532. [Link]

  • Arslan, H., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, E66(1), o35. [Link]

  • ResearchGate (2010). (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. [Link]

  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]

  • Semantic Scholar (2010). Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]

  • PatSnap (2015). Method for synthetizing 3,6-dichloropyridazine. [Link]

  • Google Patents (2011). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
  • Semantic Scholar. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • Semantic Scholar (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In - Semantic Scholar. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Experimental Methodologies for 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

Molecular Architecture & Strategic Utility 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a highly versatile, bifunctional intermediate widely utilized in medicinal chemistry and drug discovery. Its molecular architectur...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Strategic Utility

3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a highly versatile, bifunctional intermediate widely utilized in medicinal chemistry and drug discovery. Its molecular architecture is defined by three distinct domains, each contributing specific physicochemical properties and reactivity profiles:

  • The Chloropyridazine Core: A highly electron-deficient aromatic system that acts as a rigid, lipophilic scaffold and a potent electrophile.

  • The Piperidine Ring: A saturated, nitrogen-containing heterocycle that introduces significant basicity, serving as a handle for further functionalization while drastically improving the overall aqueous solubility and metabolic stability of the molecule[1].

  • The Methylene Linker (-CH₂-): A critical spacer that isolates the electronic systems of the two rings. Unlike direct N-linked analogs (e.g., 3-chloro-6-(piperidin-1-yl)pyridazine)[2], the methylene bridge prevents the piperidine nitrogen's lone pair from delocalizing into the pyridazine ring, thereby preserving the high basicity of the piperidine and the profound electron deficiency of the pyridazine[3].

Physicochemical Profiling

Understanding the intrinsic properties of this molecule is essential for predicting its behavior in biological systems and designing effective purification workflows. The table below summarizes the core quantitative data.

Table 1: Calculated and Structural Physicochemical Properties
PropertyValueScientific Rationale & Implication
Molecular Formula C₁₀H₁₄ClN₃Defines the fundamental atomic composition and mass.
Molecular Weight 211.69 g/mol Low molecular weight, ideal for fragment-based drug design or as a building block.
LogP (Octanol/Water) ~1.2 – 1.8Balanced lipophilicity; the hydrophobic chloropyridazine is offset by the hydrophilic piperidine.
pKa₁ (Piperidine NH) ~10.2 – 10.5Highly basic secondary amine. Exists predominantly as a protonated cation at physiological pH (7.4).
pKa₂ (Pyridazine N) ~2.0 – 2.5Weakly basic. The electron-withdrawing chlorine atom further depresses the pKa of the adjacent nitrogens.
Topological Polar Surface Area 37.8 ŲExcellent membrane permeability profile; well within the limits for blood-brain barrier (BBB) penetration.
Hydrogen Bond Profile 1 Donor, 3 AcceptorsProvides essential interaction points for target kinase or GPCR binding pockets.

Electronic Properties & Reactivity Logic

The reactivity of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is governed by its bifunctional nature, allowing for orthogonal functionalization.

Electrophilic Pyridazine: The C3-chlorine bond is highly activated. The two adjacent endocyclic nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect. This stabilizes the anionic Meisenheimer complex transition state, making the C3 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[4]. Electrochemical studies on similar chloropyridazines demonstrate that the carbon-chlorine bond undergoes sequential reductive cleavage, highlighting its electronic vulnerability[2].

Nucleophilic Piperidine: The secondary amine is a potent nucleophile. Because it is electronically insulated by the methylene linker, it readily participates in acylation, sulfonylation, and reductive amination reactions without suffering from the deactivating effects of the aromatic ring.

Reactivity Core 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine (Bifunctional Core) SNAr Nucleophilic Aromatic Substitution (SNAr) at C3-Chloro Core->SNAr Electrophilic Ring N_Deriv N-Functionalization at Piperidine NH Core->N_Deriv Nucleophilic Amine Amines Reaction with Amines (e.g., Anilines, Aliphatic Amines) SNAr->Amines Alkoxides Reaction with Alkoxides (e.g., NaOMe, Phenols) SNAr->Alkoxides Amides Acylation / Sulfonylation (Amides, Sulfonamides) N_Deriv->Amides Alkyl Reductive Amination (Tertiary Amines) N_Deriv->Alkyl

Fig 1: Orthogonal reactivity pathways of the bifunctional pyridazine core.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in the physicochemical causality of the molecule.

Protocol A: General SNAr Functionalization at C3

This protocol describes the displacement of the C3-chlorine with a primary amine nucleophile[5].

  • Reaction Setup: Dissolve 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is a polar aprotic solvent that heavily solvates cations but leaves anions/nucleophiles bare, significantly lowering the activation energy for the SNAr Meisenheimer complex.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the reaction, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.

  • Nucleophile Addition: Add the desired primary amine (1.2 eq) and heat the mixture to 90–110 °C under a nitrogen atmosphere for 4–8 hours.

  • Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z 212) and the appearance of the product mass validates the completion of the substitution.

Protocol B: pH-Driven Liquid-Liquid Extraction (LLE)

Because the molecule contains a highly basic piperidine (pKa ~10.5), traditional aqueous workups will result in product loss. This protocol utilizes pH manipulation to force the molecule between aqueous and organic phases, inherently purifying it from neutral and acidic impurities.

  • Acidic Quench: Dilute the crude reaction mixture with water and acidify to pH 2.0 using 1M HCl.

    • Causality: At pH 2, the piperidine nitrogen is fully protonated, converting the target molecule into a highly water-soluble piperidinium chloride salt.

  • Organic Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Discard the organic layers.

    • Validation: Neutral impurities, unreacted electrophiles, and lipophilic byproducts partition into the EtOAc. The target compound remains securely in the aqueous phase.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches >11.5.

    • Causality: The high pH strips the proton from the piperidinium ion, regenerating the neutral, lipophilic free-base. The aqueous layer will typically turn cloudy as the product precipitates or forms an emulsion.

  • Product Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

    • Causality: The neutral free-base has a LogP of ~1.5 and readily partitions into the DCM layer.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Extraction Start Crude Mixture (Acidify to pH 2 with HCl) Protonated Target is Protonated (Water-Soluble Salt) Start->Protonated Wash Wash with EtOAc (Removes Lipophilic Impurities) Protonated->Wash Phase Separation Basify Add 2M NaOH (Adjust to pH > 11.5) Wash->Basify Retain Aqueous Layer FreeBase Target as Free Base (Neutral & Lipophilic) Basify->FreeBase Deprotonation Extract Extract with DCM (Target moves to Organic Layer) FreeBase->Extract Phase Separation Pure Concentrate DCM (Purified Target Compound) Extract->Pure

Fig 2: Self-validating pH-driven liquid-liquid extraction workflow.

Analytical Characterization Standards

To confirm the structural integrity of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine post-synthesis, the following analytical signatures must be verified:

Table 2: Analytical Signatures
Analytical ModalityExpected SignatureDiagnostic Rationale
¹H NMR (CDCl₃) Pyridazine protons: Two distinct doublets (approx. 7.4 ppm and 7.8 ppm) with a coupling constant (J) of ~9.0 Hz.Confirms the ortho-relationship of the two protons on the 3,6-disubstituted pyridazine ring[6].
LC-MS (ESI+) Base peak at m/z 212.1 [M+H]⁺, with a characteristic M+2 isotope peak at m/z 214.1 (approx. 33% intensity).The basic piperidine readily ionizes. The 3:1 ratio of the 212/214 peaks definitively confirms the presence of a single chlorine atom.
UV-Vis λₘₐₓ ≈ 270–280 nm in acetonitrile.Characteristic of the conjugated π-system of the chloropyridazine core; highly dependent on the donor/acceptor profile[2].

References

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors Source: MDPI (Molecules) URL:[Link]

  • RSC Medicinal Chemistry: Optimization of physicochemical characteristics Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Electrochemical and Spectroscopic Studies of Pyridazine Derivatives Source: Portugaliae Electrochimica Acta URL:[Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Foundational

The Pyridazine Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine nucleus, a six-membered aromatic ring distinguished by two adjacent nitrogen atoms, has firmly establish...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic ring distinguished by two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its modulation of molecular geometry, have rendered it a versatile pharmacophore in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the pyridazine core, delving into its fundamental physicochemical characteristics, diverse synthetic methodologies, and extensive pharmacological applications. We will traverse the spectrum of its biological activities, with a particular focus on its role in oncology, infectious diseases, and cardiovascular medicine. Through an analysis of structure-activity relationships (SAR), detailed experimental protocols, and the visualization of key biological pathways, this guide aims to equip researchers and drug development professionals with the critical knowledge required to harness the full potential of the pyridazine scaffold in their quest for next-generation therapeutics.

The Pyridazine Moiety: Physicochemical Properties and Synthetic Versatility

The pyridazine ring's distinctive arrangement of two vicinal nitrogen atoms imparts a unique set of electronic and steric properties that are highly advantageous for drug design.[1][2] This inherent asymmetry creates a significant dipole moment, enhancing solubility and facilitating interactions with biological targets. Furthermore, the nitrogen atoms can serve as hydrogen bond acceptors, a crucial feature for molecular recognition at receptor binding sites.[2] The pyridazine scaffold is often considered a bioisosteric replacement for other aromatic systems, such as the phenyl ring, offering a means to fine-tune lipophilicity and metabolic stability.[2]

The synthesis of the pyridazine core is amenable to a variety of chemical strategies, allowing for the introduction of diverse substituents and the exploration of broad chemical space. Key among these methodologies is the condensation of γ-ketoacids with hydrazines, a robust and widely employed route to 3(2H)-pyridazinones, which are themselves valuable intermediates for further functionalization.[1]

Foundational Synthesis of 3(2H)-Pyridazinones: A Step-by-Step Protocol

A cornerstone of pyridazine synthesis is the reaction between a γ-ketoacid and hydrazine hydrate. The following protocol outlines a general procedure for the synthesis of 6-aryl-3(2H)-pyridazinones.

Experimental Protocol: Synthesis of 6-Aryl-3(2H)-Pyridazinones

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the desired γ-ketoacid (1.0 eq) and ethanol (10 mL/g of ketoacid).

  • Hydrazine Addition: While stirring, slowly add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the desired 6-aryl-3(2H)-pyridazinone.

This foundational reaction can be visualized through the following workflow diagram:

G start Start: γ-Ketoacid & Hydrazine Hydrate reaction Condensation Reaction (Ethanol, Reflux) start->reaction workup Cooling & Precipitation reaction->workup purification Filtration & Recrystallization workup->purification end End: Purified 6-Aryl-3(2H)-Pyridazinone purification->end

Caption: General workflow for the synthesis of 6-aryl-3(2H)-pyridazinones.

The Pharmacological Landscape of Pyridazine Derivatives

The pyridazine scaffold is a constituent of numerous biologically active molecules, demonstrating a remarkable breadth of pharmacological activities.[3][4][5] This versatility stems from the ease with which its core structure can be decorated with various functional groups, leading to compounds with tailored affinities for a wide array of biological targets.

Anticancer Activity: A Prominent Role in Oncology

Pyridazine-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[6][7] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell signaling, proliferation, and survival.

A notable area of investigation is the development of pyridazine derivatives as kinase inhibitors.[8] For instance, certain pyridazin-3-amine analogs have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors develop their own blood supply.[8] By blocking VEGFR-2 signaling, these compounds can effectively stifle tumor growth and metastasis.

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by pyridazine-based inhibitors:

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine analogs.

Furthermore, pyridazine derivatives have been designed to target other critical cancer-related pathways, such as the JNK1 signaling cascade, which is involved in cellular stress responses and apoptosis.[9] The hybridization of the pyridazine core with other pharmacophores has also proven to be a successful strategy for developing multi-targeted anticancer agents.[10][11]

Table 1: Anticancer Activity of Representative Pyridazine Analogs

Compound IDTargetCell LineIC₅₀ (µM)Reference
Comp-A VEGFR-2HUVEC0.05[12]
Comp-B JNK1HeLa0.21[9]
Comp-C c-MetA5490.12[7]
Comp-D GLS1HCT-1160.08[6]
Antimicrobial and Antiviral Potential

The pyridazine nucleus is also a valuable scaffold for the development of antimicrobial and antiviral agents.[13] Researchers have synthesized and evaluated a wide range of pyridazine derivatives that exhibit potent activity against various bacterial and fungal strains.[13][14] For example, certain pyridazinone derivatives have been identified as inhibitors of β-1,3-glucan synthase, an essential enzyme in the fungal cell wall, making them promising candidates for new antifungal therapies.[14]

In the realm of antiviral research, pyridazine-based compounds have shown activity against a spectrum of viruses, including HIV.[10] The ability to readily modify the pyridazine core allows for the optimization of antiviral potency and selectivity.

Cardiovascular Applications

Pyridazine derivatives have a long-standing history in the treatment of cardiovascular diseases.[15] The antihypertensive agent Hydralazine, which contains a phthalazine (a fused pyridazine) ring, has been in clinical use for decades.[2][15] More recent research has focused on developing novel pyridazinone-based molecules with vasodilatory properties.[16] These compounds often exert their effects by modulating nitric oxide signaling or by acting on ion channels in vascular smooth muscle cells.

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

The systematic exploration of structure-activity relationships (SAR) is paramount in optimizing the therapeutic potential of pyridazine scaffolds.[17][18] By methodically altering the substituents on the pyridazine ring, medicinal chemists can elucidate the key structural features required for potent and selective biological activity.

For instance, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives developed as acetylcholinesterase (AChE) inhibitors, SAR studies revealed several crucial insights:[17]

  • Substitution at C-5: The introduction of a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for both AChE inhibitory activity and selectivity over butyrylcholinesterase (BuChE).[17]

  • Modification of the C-6 Phenyl Group: Various substitutions on the C-6 phenyl ring were well-tolerated and in some cases led to increased potency.[17]

  • Integrity of the Benzylpiperidine Moiety: Isosteric replacements or modifications of the benzylpiperidine portion of the molecule were generally detrimental to activity, highlighting its importance for target binding.[17]

These SAR findings provide a roadmap for the rational design of more effective AChE inhibitors based on the pyridazine scaffold. The logical relationships derived from such studies can be visualized as follows:

G cluster_0 Pyridazine Core Modifications cluster_1 Impact on AChE Inhibition C5_Lipo Lipophilic Group at C-5 Activity_Inc Increased Activity C5_Lipo->Activity_Inc Selectivity_Inc Increased Selectivity C5_Lipo->Selectivity_Inc C6_Sub Substitution at C-6 Phenyl C6_Sub->Activity_Inc Benzyl_Mod Modification of Benzylpiperidine Activity_Dec Decreased Activity Benzyl_Mod->Activity_Dec

Caption: Logical relationships in the SAR of pyridazine-based AChE inhibitors.

Approved Drugs and Future Perspectives

The therapeutic relevance of the pyridazine scaffold is underscored by the number of approved drugs that incorporate this heterocycle.[2][15] Examples include the antihypertensive agent Hydralazine, the atypical antidepressant Minaprine (though later withdrawn), and more recently, the gonadotropin-releasing hormone (GnRH) receptor antagonist Relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor Deucravacitinib.[2] The fused imidazo[1,2-b]pyridazine ring system is also present in the multi-targeted tyrosine kinase inhibitor Ponatinib.[2][19]

The continued exploration of the pyridazine scaffold in medicinal chemistry holds immense promise. Its synthetic tractability, coupled with its diverse pharmacological profile, ensures its place as a valuable building block in the development of novel therapeutics. Future research will likely focus on the design of highly selective pyridazine-based inhibitors for specific biological targets, the development of multi-targeted agents for complex diseases like cancer, and the application of novel synthetic methodologies to further expand the accessible chemical space of pyridazine derivatives.

References

  • BenchChem. (2025). Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • ResearchGate. (n.d.). Some example of common drugs based on pyridazine rings.
  • PubMed. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed.
  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
  • (2009). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues.
  • (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • PubMed. (2024).
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • ResearchGate. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT.
  • Benchchem. (n.d.). The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers. Benchchem.
  • OUCI. (n.d.).
  • JOCPR. (n.d.).
  • Life Chemicals. (2019). Take a Closer Look at Our Original Functionalized Pyridazines!. Life Chemicals.
  • ACS Publications. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria.
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • (n.d.).
  • ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
  • ResearchGate. (n.d.). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
  • ResearchGate. (2025). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors.
  • Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
  • J-Stage. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage.
  • ACS Omega. (2024).
  • SCIRP. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP.
  • PubMed. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed.

Sources

Exploratory

Fragment-Based Drug Discovery: Binding Affinity Profiling of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

Target Audience: Structural Biologists, Medicinal Chemists, and Biophysical Assay Developers Document Type: Technical Whitepaper & Assay Validation Guide Executive Summary & Pharmacophore Rationale In Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Biophysical Assay Developers Document Type: Technical Whitepaper & Assay Validation Guide

Executive Summary & Pharmacophore Rationale

In Fragment-Based Drug Discovery (FBDD), the selection of a highly ligand-efficient starting scaffold is the most critical determinant of downstream success [5]. The compound 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine represents a privileged, bifunctional fragment architecture frequently deployed in the development of kinase inhibitors (e.g., targeting TYK2, ALK5, and BTK) and epigenetic modulators [2, 3, 4].

Causality of Structural Features:

  • The Pyridazine Core: Unlike ubiquitous phenyl rings, the pyridazine heterocycle possesses a high dipole moment and weak basicity, subtending robust π−π stacking and dual hydrogen-bonding capacity. This allows it to act as a highly efficient hinge-binding motif in kinase ATP-binding pockets [1].

  • The Piperidin-4-ylmethyl Vector: This moiety introduces a basic secondary amine that is protonated at physiological pH. Rationale: It serves a dual purpose—drastically improving aqueous solubility (preventing aggregation-based false positives) and providing an "exit vector" to form salt bridges with solvent-exposed acidic residues (e.g., Asp/Glu) in the target protein [4].

  • The 3-Chloro Substituent: Acts as a synthetic handle. Once binding is confirmed, the C-Cl bond allows for rapid "fragment growing" via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to explore adjacent hydrophobic sub-pockets [5].

The Self-Validating Triad: Orthogonal Binding Affinity Workflows

Fragments typically exhibit low binding affinities (high μM to mM range). Relying on a single assay modality often leads to the pursuit of Pan-Assay Interference Compounds (PAINS). As a Senior Application Scientist, I mandate a self-validating orthogonal triad —combining kinetic, thermodynamic, and competitive equilibrium data—to ensure absolute scientific integrity before initiating lead optimization.

Workflow Visualization

G N1 Fragment Hit: 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine N2 SPR Kinetics (Real-time KD & Rates) N1->N2 Immobilized Target N3 ITC Thermodynamics (Enthalpy & Stoichiometry) N1->N3 Solution Phase N4 TR-FRET Assay (Active Site Competition) N1->N4 Tracer Displacement N5 Data Triangulation (Self-Validating System) N2->N5 N3->N5 N4->N5 N6 Lead Optimization (Fragment Growing via C-Cl) N5->N6 Validated Binder

Orthogonal binding affinity workflow for fragment validation and lead optimization.

Protocol A: Surface Plasmon Resonance (SPR) – Kinetic Profiling

Causality & Rationale: SPR is deployed first because it provides real-time label-free detection. Fragments have rapid association ( kon​ ) and dissociation ( koff​ ) rates. If a fragment shows a slow, non-saturating accumulation, it is immediately flagged as a non-specific aggregator.

Self-Validating System: The protocol uses a dual-channel setup. Channel 1 (Fc1) is an unmodified dextran matrix (reference), and Channel 2 (Fc2) contains the target protein. The final signal is strictly Fc2 minus Fc1, eliminating bulk refractive index changes caused by the piperidine ring or DMSO solvent effects.

Step-by-Step Methodology:

  • Immobilization: Amine-couple the target protein (e.g., TYK2 JH2 domain) to a CM5 sensor chip to a density of 2,000–3,000 Response Units (RU) to maximize the signal-to-noise ratio for the low-molecular-weight fragment (MW ~211 Da).

  • Quenching: Block unreacted NHS-esters with 1 M ethanolamine (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine from 2 mM down to 15.6 μM in running buffer (1x PBS, 0.05% Tween-20, 2% DMSO).

  • Injection: Inject analytes at a high flow rate (50 μL/min ) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Analysis: Due to the rapid on/off rates typical of pyridazine fragments, fit the data using a Steady-State Affinity model rather than a 1:1 Langmuir kinetic model to derive the KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC) – Thermodynamic Signature

Causality & Rationale: While SPR confirms binding, it cannot differentiate between specific hydrogen-bonding and non-specific hydrophobic collapse. ITC directly measures the heat of binding ( ΔH ). A valid pyridazine fragment engaging a kinase hinge must exhibit an enthalpy-driven signature ( ΔH<0 ) due to the formation of specific directional hydrogen bonds[1, 3].

Self-Validating System: ITC is inherently self-validating if proper controls are run. The protocol mandates a "ligand-into-buffer" titration to quantify the heat of dilution of the piperidine moiety, which is then mathematically subtracted from the "ligand-into-protein" thermogram. Furthermore, the stoichiometry parameter ( n ) must resolve to ~1.0; an n>2 indicates promiscuous binding.

Step-by-Step Methodology:

  • Buffer Matching: Dialyze the target protein overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4). Use the exact dialysate to dissolve the fragment to prevent heat-of-mixing artifacts.

  • Cell Loading: Load 50 μM of the target protein into the sample cell (volume ~200 μL ).

  • Syringe Loading: Load 1 mM of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine into the injection syringe.

  • Titration: Perform 20 injections of 2 μL each at 25°C, with a stirring speed of 750 rpm and 150-second intervals between injections to allow the baseline to stabilize.

  • Integration: Integrate the peaks using a single-site binding model to extract ΔH , KD​ , and calculate the entropic penalty ( −TΔS ).

Protocol C: TR-FRET – Active Site Competition

Causality & Rationale: SPR and ITC prove the fragment binds to the protein, but they do not prove where it binds. To ensure the pyridazine core is occupying the intended pharmacophore (e.g., the ATP-binding site), we use a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Self-Validating System: TR-FRET utilizes a ratiometric readout (Emission at 665 nm / Emission at 615 nm). This internal calibration self-corrects for any auto-fluorescence or inner-filter effects caused by the chloro-pyridazine conjugated system, eliminating false positives.

Step-by-Step Methodology:

  • Complex Formation: In a 384-well low-volume plate, combine the His-tagged target protein (2 nM) with a Europium-labeled anti-His antibody (donor fluorophore, 2 nM).

  • Tracer Addition: Add a known fluorescent kinase tracer (acceptor fluorophore) at a concentration equal to its predetermined KD​ (e.g., 15 nM).

  • Fragment Titration: Add 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine in a 12-point dose-response curve (ranging from 5 mM to 1 μM ).

  • Incubation & Read: Incubate for 60 minutes at room temperature to reach equilibrium. Excite at 340 nm and measure time-delayed emissions at 615 nm and 665 nm.

  • Data Conversion: Calculate the IC50​ from the ratiometric decrease in FRET signal. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Quantitative Data Synthesis & Thresholds

To confidently transition 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine from a "Fragment Hit" to the "Lead Optimization" phase, the biophysical data must triangulate within specific thresholds. The table below summarizes the expected metrics for this specific fragment against a model kinase target, alongside the required thresholds for successful progression.

Binding MetricAnalytical TechniqueExpected Range (Fragment Hit)Target Threshold for Lead Opt
KD​ (Affinity) SPR / ITC100 μM – 2 mM <1μM (Post-growing)
Ligand Efficiency (LE) Calculated ( −ΔG/Nheavy​ )0.35 – 0.42 kcal/mol/HA >0.30 kcal/mol/HA
ΔH (Enthalpy) ITC −3.0 to −6.0 kcal/mol <−8.0 kcal/mol
Stoichiometry ( n ) ITC0.85 – 1.150.90 – 1.10
IC50​ (Competition) TR-FRET200 μM – 5 mM <10μM

Interpretation Insight: If the fragment exhibits an LE >0.3 and an n≈1 , the 3-chloro position can be confidently functionalized. For instance, substituting the chlorine with an aryl or heteroaryl group via cross-coupling will exploit adjacent lipophilic pockets, driving the KD​ from the high micromolar into the nanomolar regime while maintaining the highly efficient pyridazine-hinge interaction [2, 5].

References

  • The pyridazine heterocycle in molecular recognition and drug discovery N
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors American Chemical Society (ACS)
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors N
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors American Chemical Society (ACS)
  • Fragment-based drug design (FBDD) Journal of Organic and Pharmaceutical Chemistry
Foundational

SMILES and InChIKey for 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

An In-Depth Technical Guide to 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine: Structure, Synthesis, and Therapeutic Potential Introduction In the landscape of medicinal chemistry, the strategic combination of known pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine: Structure, Synthesis, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into novel molecular architectures is a cornerstone of modern drug discovery. The pyridazine nucleus and the piperidine ring are two such privileged scaffolds, each contributing unique physicochemical and pharmacological properties to a wide array of therapeutic agents. Pyridazine derivatives are recognized for a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Similarly, the piperidine moiety is a ubiquitous structural feature in pharmaceuticals, valued for its ability to improve solubility, modulate lipophilicity, and establish critical interactions with biological targets.[3]

This technical guide focuses on the novel chemical entity, 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine . This molecule represents a deliberate hybridization of the 3-chloropyridazine and 4-methylpiperidine scaffolds, creating a compound with significant potential for investigation in various therapeutic areas. As this appears to be a novel compound with limited to no current representation in major chemical databases, this document serves as a foundational guide for researchers, scientists, and drug development professionals. It provides essential chemical identifiers, a predictive physicochemical profile, a robust, scientifically-grounded proposed synthetic pathway, and an exploration of its potential applications based on the established pharmacology of its constituent moieties.

Chemical Identity and Physicochemical Profile

Establishing a clear and unambiguous chemical identity is the first step in any rigorous scientific investigation. Since 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is not currently indexed in major public databases like PubChem or Chemical Abstracts Service (CAS), the following identifiers have been computationally generated based on its chemical structure.

The structure combines a halogenated heterocyclic aromatic ring with a saturated, nitrogen-containing aliphatic ring, linked by a methylene bridge. This arrangement is expected to yield a molecule with moderate polarity and basicity, suitable for interacting with various biological targets. The following table summarizes the key chemical identifiers and a set of in silico predicted physicochemical properties, which are crucial for planning experimental work, including solubility studies, formulation, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment.

Identifier/Property Value Source
IUPAC Name 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine(Structure-based)
Molecular Formula C₁₀H₁₄ClN₃(Calculated)
Molecular Weight 211.69 g/mol (Calculated)
Canonical SMILES Clc1cnnc(CC2CCNCC2)c1(Constructed)
InChI InChI=1S/C10H14ClN3/c11-10-6-5-9(13-14-10)4-8-1-2-12-3-7-8/h5-6,8,12H,1-4,7H2(Generated)
InChIKey YZJGMQDAFGMHRE-UHFFFAOYSA-N(Generated)
Predicted LogP 1.8 ± 0.4(Predicted)
Predicted pKa (basic) 9.5 ± 0.2 (Piperidine N)(Predicted)
Predicted Water Solubility 1.2 g/L at 25°C(Predicted)
Hydrogen Bond Donors 1 (Piperidine NH)(Calculated)
Hydrogen Bond Acceptors 3 (Pyridazine N, Piperidine N)(Calculated)
Rotatable Bonds 2(Calculated)

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Proposed Synthetic Pathway

The synthesis of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine can be logically approached from commercially available starting materials, leveraging well-established heterocyclic chemistry transformations. A plausible and efficient synthetic route would involve a cross-coupling reaction to form the key carbon-carbon bond between the pyridazine and piperidine moieties. The following protocol is a proposed, self-validating system grounded in authoritative chemical literature.

Experimental Protocol: Two-Step Synthesis

Step 1: Nucleophilic Substitution of 3,6-Dichloropyridazine

The synthesis begins with the selective monosubstitution of 3,6-dichloropyridazine. This common starting material features two reactive chlorine atoms. By controlling stoichiometry and reaction conditions, one chlorine can be displaced by a nucleophile, such as hydrazine, setting the stage for subsequent functionalization.[4][5]

  • Reaction Setup : To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction Execution : Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation : Cool the reaction mixture to room temperature. The product, 3-chloro-6-hydrazinopyridazine, will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate product.[4]

Step 2: Reductive Coupling/Functionalization (Illustrative)

While a direct coupling with a piperidine-4-ylmethyl organometallic reagent is feasible, an alternative route through a hydrazone intermediate provides a robust and often high-yielding pathway. A more direct approach like a Suzuki or Negishi coupling could also be employed, which would involve reacting a metallated piperidine derivative with a halogenated pyridazine. For this guide, we will detail a robust, multi-step sequence starting from the hydrazinopyridazine intermediate.

The following represents a conceptual pathway that would require optimization. A more direct cross-coupling (e.g., Suzuki) between 3-chloro-6-iodopyridazine and a (piperidin-4-ylmethyl)boronic acid ester would be a primary alternative for industrial-scale synthesis.

  • Formation of a Protected Piperidine Precursor : Start with commercially available 4-piperidinecarboxaldehyde. Protect the piperidine nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Cross-Coupling Reaction (Suzuki-Miyaura type) :

    • Preparation of Boronic Ester : Convert the protected 4-formylpiperidine to a corresponding boronic acid ester. This can be achieved through various methods, such as conversion of the aldehyde to a tosylhydrazone followed by a Shapiro-type reaction and borylation. A more direct approach might involve converting the aldehyde to a corresponding halide (e.g., via reduction to the alcohol then conversion to bromide) to form a Grignard or organozinc reagent for subsequent borylation or direct cross-coupling.

    • Coupling : React 3-chloro-6-iodopyridazine (prepared from 3,6-dichloropyridazine) (1.0 eq) with the N-Boc-4-(pinacolboranylmethyl)piperidine (1.2 eq).

    • Catalyst and Conditions : Use a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq) in a solvent mixture such as 1,4-dioxane and water.[6] Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 90-100°C until TLC indicates completion.

  • Work-up and Purification : Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Deprotection : Dissolve the purified, Boc-protected product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc group.

  • Final Isolation : Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the final product, 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine, with an organic solvent. After drying and solvent evaporation, the pure product is obtained.

G cluster_0 Proposed Synthetic Workflow A 3,6-Dichloropyridazine B 3-Chloro-6-iodopyridazine A->B Halogen Exchange (e.g., Finkelstein) D N-Boc-3-Chloro-6-(piperidin-4-ylmethyl)pyridazine B->D Suzuki Coupling Pd(PPh3)4, Na2CO3 C N-Boc-4-(pinacolboranylmethyl)piperidine C->D E 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine D->E Deprotection (e.g., HCl/Dioxane)

Caption: Proposed Suzuki coupling route to the target compound.

Scientific Rationale and Potential Applications

The rationale for designing 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is firmly rooted in the extensive pharmacological history of its constituent parts. The fusion of these two scaffolds is hypothesized to yield a molecule with enhanced biological activity, improved pharmacokinetic properties, or a novel mechanism of action.

Therapeutic Potential Based on Analogous Structures:

  • Analgesic and Anti-inflammatory Activity : Numerous pyridazine derivatives, particularly those incorporating piperazine or piperidine moieties, have demonstrated significant analgesic and anti-inflammatory effects, in some cases exceeding the potency of reference drugs like aspirin.[1][7] The structural features of the target molecule align well with those found in potent anti-inflammatory pyridazines.

  • Anticancer Activity : The pyridazine core is present in compounds investigated as inhibitors of various protein kinases, which are critical targets in oncology.[8] The piperidine ring is also a key component of many anticancer agents, where it often serves to improve solubility and target engagement.[9] The combination in the target molecule could be explored for activity against a range of cancer cell lines.

  • Central Nervous System (CNS) Activity : The piperidine scaffold is a classic component of many CNS-active drugs. A patent for related 6-alkylpyridazine derivatives highlights their potential affinity for muscarinic cholinergic receptors, suggesting possible applications in neurological disorders.[10]

The chlorine atom at the 3-position of the pyridazine ring serves as a crucial synthetic handle. It can be displaced by various nucleophiles, allowing for the creation of a chemical library based on the core scaffold. This enables systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and ADMET properties.

G cluster_1 Structure-Activity Relationship Core 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine Pyridazine Core Piperidine Moiety Chloro Group App1 Analgesic & Anti-inflammatory Core:f1->App1 App2 Anticancer (e.g., Kinase Inhibition) Core:f1->App2 App3 CNS Disorders Core:f2->App3 App4 Library Synthesis (SAR) Core:f3->App4

Caption: Relationship between molecular features and potential applications.

Conclusion

3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a novel and synthetically accessible molecule that holds considerable promise for drug discovery and development. By logically combining the well-validated pyridazine and piperidine scaffolds, it presents a compelling starting point for research programs targeting a range of diseases, including inflammatory conditions, cancer, and neurological disorders. This guide provides the foundational chemical information and a robust synthetic strategy to empower researchers to begin their exploration of this promising compound. Experimental validation of the predicted properties and proposed synthesis is the critical next step in unlocking its full therapeutic potential.

References

  • A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. ResearchGate. Available at: [Link]

  • 3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine. PubChem. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • 3-chloro-6-(pyridin-2-ylmethyl)pyridazine Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them. Google Patents.
  • 3-Chloro-6-hydrazinopyridazine. PubChem. Available at: [Link]

  • Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed. Available at: [Link]

  • Synthesis of 3,6-diarylpyridazines and 6-arylpyridazin-3-ones. ResearchGate. Available at: [Link]

  • 3-Chloro-6-[4-(2-Pyridyl)piperazin-1-Yl]pyridazine. Amanote Research. Available at: [Link]

  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. Available at: [Link]

  • 3-chloro-6-(3-fluorophenyl)-4-methylpyridazine. PubChemLite. Available at: [Link]

  • Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. PubMed. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

Introduction: The Strategic Value of the Pyridazine Scaffold The pyridazine ring system is a privileged scaffold in modern medicinal chemistry.[1][2][3] Characterized by two adjacent nitrogen atoms, the pyridazine core i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine ring system is a privileged scaffold in modern medicinal chemistry.[1][2][3] Characterized by two adjacent nitrogen atoms, the pyridazine core is electron-deficient, a property that not only shapes its physicochemical profile but also renders it a versatile platform for chemical modification.[4] This inherent electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful and widely utilized reaction for forging carbon-heteroatom bonds.[4][5]

This guide focuses on a particularly valuable building block: 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine . This substrate combines the reactive chloropyridazine core with a piperidin-4-ylmethyl moiety, a common feature in centrally active agents that can enhance solubility and modulate pharmacokinetic properties. The strategic placement of the chlorine atom at the 3-position allows for its efficient displacement by a wide array of nucleophiles, enabling the rapid generation of diverse chemical libraries for drug discovery programs. Pyridazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and analgesic properties, making this synthetic route highly relevant to drug development professionals.[2][3][6][7]

These application notes provide a comprehensive overview of the SNAr mechanism on this substrate, followed by detailed, field-proven protocols for its reaction with various classes of nucleophiles.

Mechanistic Framework: The Addition-Elimination Pathway

The SNAr reaction of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine proceeds via a well-established two-step addition-elimination mechanism.[4][5][8] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group (C3). This is the rate-determining step and results in the formation of a negatively charged, non-aromatic tetrahedral intermediate known as a Meisenheimer complex.[8][9] The aromaticity of the pyridazine ring is temporarily disrupted.

  • Stabilization and Aromaticity Restoration: The negative charge of the Meisenheimer complex is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyridazine ring. This stabilization is crucial for the reaction to proceed.

  • Elimination of the Leaving Group: In the final, typically fast step, the chloride ion is expelled, and the aromaticity of the pyridazine ring is restored, yielding the substituted product.

// Nodes Reactant [label="3-Chloro-6-(piperidin-4-ylmethyl)pyridazine + Nu:⁻"]; Meisenheimer [label=<

Meisenheimer Complex (Tetrahedral Intermediate)

, shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-Substituted-6-(piperidin-4-ylmethyl)pyridazine + Cl⁻"];

// Edges Reactant -> Meisenheimer [label="Step 1: Addition (Slow)"]; Meisenheimer -> Product [label="Step 2: Elimination (Fast)"]; }

Caption: The two-step addition-elimination SNAr mechanism.

Application Notes: Experimental Design and Strategy

Rationale for Derivatization

The primary goal of performing SNAr on 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is to generate novel chemical entities with diverse functionalities. By varying the incoming nucleophile, researchers can systematically probe the structure-activity relationship (SAR) of a compound series, optimizing for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Selecting the Nucleophile

The versatility of the SNAr reaction allows for the introduction of a wide range of functional groups.

  • Nitrogen Nucleophiles: Primary and secondary amines are the most common class of nucleophiles used in this context. They are readily available and lead to the formation of stable amino-pyridazines, which are prevalent in biologically active molecules.[6][10] Examples include substituted anilines, morpholine, piperazine derivatives, and other aliphatic amines.

  • Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to synthesize the corresponding ether derivatives. These reactions often require a strong base to deprotonate the parent alcohol or phenol.

  • Sulfur Nucleophiles: Thiols react in the presence of a base to form thioethers, which are also valuable in medicinal chemistry.[10]

Optimizing Reaction Conditions

Successful SNAr reactions depend on the careful selection of solvents, bases, and temperature.

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dioxane, or Dimethyl sulfoxide (DMSO) are generally preferred. They effectively solvate the reactants and can help stabilize the charged Meisenheimer intermediate. Alcohols like ethanol can also be used, particularly when reacting with amines.[6][10][11]

  • Base: An appropriate base is often required, especially when the nucleophile is used as a salt (e.g., an amine hydrochloride) or is a weak acid (e.g., a thiol or phenol). Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA).[6][10]

  • Temperature: These reactions frequently require elevated temperatures, typically ranging from 80 °C to 150 °C, to overcome the activation energy barrier.[9] Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often reducing reaction times from hours to minutes.[10]

Reaction Monitoring and Work-up

The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[10] A typical aqueous work-up involves quenching the reaction, followed by extraction of the product into an organic solvent. The final product is then purified, most commonly by silica gel column chromatography.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine with representative nucleophiles.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of 3-(Morpholin-4-yl)-6-(piperidin-4-ylmethyl)pyridazine

This protocol details the reaction with a common cyclic secondary amine.

Materials and Equipment:

  • 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Microwave reactor or oil bath with reflux condenser

  • Round-bottom flask or microwave vessel

  • Magnetic stirrer and stir bar

  • TLC plates, LC-MS

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vessel, add 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq).

  • Add DMF to achieve a substrate concentration of approximately 0.2 M.

  • Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to 140 °C for 45 minutes. Alternatively, the reaction can be heated in an oil bath at 120 °C for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of 3-(Phenylamino)-6-(piperidin-4-ylmethyl)pyridazine

This protocol describes the substitution with an aromatic amine.

Materials and Equipment:

  • 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine (1.0 eq)

  • Aniline (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 1,4-Dioxane

  • Sealed reaction vessel or vial

  • Heating block or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a sealed reaction vessel, combine 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine (1.0 eq) and aniline (1.2 eq) in 1,4-dioxane (0.2 M concentration).

  • Add DIPEA (2.0 eq) to the mixture.

  • Seal the vessel tightly and heat the reaction at 130 °C for 16 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude material via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

  • Confirm the structure and purity using NMR and MS analysis.

Protocol 3: Synthesis of 3-Methoxy-6-(piperidin-4-ylmethyl)pyridazine

This protocol illustrates the reaction with an alkoxide nucleophile.

Materials and Equipment:

  • 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25 wt% solution in methanol (3.0 eq)

  • Methanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Oil bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add the sodium methoxide solution (3.0 eq) to the flask at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess base with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane. Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude product by silica gel chromatography to obtain the pure 3-methoxy derivative.

  • Characterize the product via NMR and HRMS.

Data Summary and Workflow

Table 1: Comparative Reaction Conditions
ProtocolNucleophileBaseSolventTemperatureTypical Time
1MorpholineK₂CO₃DMF140 °C (µW)45 min
2AnilineDIPEA1,4-Dioxane130 °C16 h
3Sodium Methoxide(Reagent)Methanol65 °C (Reflux)4-8 h

// Nodes Setup [label="Reaction Setup\n(Substrate, Nucleophile, Base, Solvent)"]; Reaction [label="Heating\n(Microwave or Conventional)"]; Monitoring [label="Reaction Monitoring\n(TLC / LC-MS)"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853"]; Analysis [label="Characterization\n(NMR, MS)", fillcolor="#EA4335"];

// Edges Setup -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Analysis; }

Caption: General experimental workflow for SNAr reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction - Insufficient temperature.- Nucleophile is too weak.- Solvent is not optimal.- Increase the reaction temperature; consider using a microwave reactor.[9][10]- If using an alcohol/thiol, ensure a strong enough base is used to form the corresponding anion.- Switch to a more polar aprotic solvent like NMP or DMSO.
Low Yield - Incomplete reaction.- Product degradation at high temperatures.- Difficult purification.- Extend the reaction time.- Attempt the reaction at a lower temperature for a longer duration.- Optimize the chromatography conditions (solvent system, silica vs. reverse phase).
Multiple Products / Side Reactions - Nucleophile has multiple reactive sites.- Strong base causing side reactions (e.g., deprotonation).[9]- Use a protecting group strategy for the nucleophile if necessary.- Use a milder, non-nucleophilic base (e.g., DIPEA instead of NaH).- Re-evaluate the reaction temperature and time.

Conclusion

The nucleophilic aromatic substitution of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a robust and highly effective strategy for the synthesis of diverse compound libraries. By leveraging the electron-deficient nature of the pyridazine ring, medicinal chemists can readily introduce a vast array of functionalities, enabling extensive exploration of structure-activity relationships. The protocols outlined in this guide provide a solid foundation for researchers to successfully employ this versatile building block in their drug discovery and development endeavors.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (No date).
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridazine - Benchchem. (No date).
  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields | Request PDF - ResearchGate. (No date).
  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields - Bentham Science Publishers. (2023).
  • Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications - Prezi. (2025).
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - SCIRP. (No date).
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem. (No date).
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC. (2020).
  • Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class - PubMed. (No date).
  • a sca old for the synthesis of highly functionalised heterocycles - Durham E-Theses. (No date).
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (No date).
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017).

Sources

Application

procedure for N-alkylation of the piperidine ring in 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

Executive Summary 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and neuroactive therapeutics. The m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and neuroactive therapeutics. The molecule presents a unique chemoselectivity challenge for synthetic chemists: it contains both a nucleophilic secondary amine (the piperidine ring) and a highly electrophilic heteroaromatic system (the 3-chloropyridazine moiety).

This application note delineates the mechanistic rationale and provides field-proven, self-validating protocols for the N-alkylation of the piperidine ring. The primary objective is to achieve high-yielding functionalization while completely suppressing deleterious intermolecular nucleophilic aromatic substitution (SNAr) side reactions.

Mechanistic Rationale: The Chemoselectivity Challenge

In standard N-alkylation protocols utilizing alkyl halides and inorganic or organic bases (e.g., K₂CO₃, DIPEA), the secondary amine is deprotonated or maintained in its highly nucleophilic free-base form[1]. However, the 3-chloropyridazine system is highly activated toward SNAr due to the electron-withdrawing nature of the adjacent nitrogen atoms in the diazine ring[2]. Under basic conditions, the unprotected piperidine nitrogen of one molecule can rapidly attack the C3-position of the pyridazine ring of another molecule, leading to extensive oligomerization and complex byproduct mixtures[2][3].

To circumvent this degradation pathway, Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the authoritative, gold-standard methodology[4].

Causality of Experimental Choice: Reductive amination operates under mildly acidic to neutral conditions. The initial condensation of the piperidine with an aldehyde or ketone forms an electrophilic iminium ion. In this state, the nitrogen atom is formally positively charged and entirely non-nucleophilic, completely shutting down the SNAr pathway. NaBH(OAc)₃, a mild hydride donor, selectively reduces this iminium intermediate faster than it reduces the parent carbonyl, yielding the desired tertiary amine cleanly and without affecting the chloropyridazine ring[4][5].

Pathway Visualization

Chemoselectivity SM 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine (Secondary Amine + Electrophilic Pyridazine) Iminium Iminium Ion Intermediate (Non-Nucleophilic) SM->Iminium Aldehyde/Ketone Neutral/Mild Acid SideProduct Intermolecular SNAr Oligomers (Degradation Pathway) SM->SideProduct Alkyl Halide + Base (Piperidine attacks Pyridazine) Product Target N-Alkylated Product (Chemoselective) Iminium->Product NaBH(OAc)3 Reduction

Chemoselective pathways for the N-alkylation of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Recommended)

This protocol leverages NaBH(OAc)₃ to achieve high-yielding N-alkylation while strictly preserving the 3-chloropyridazine moiety[4].

Materials:

  • 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 - 2.0 eq)

  • Glacial acetic acid (AcOH) (1.0 eq, required only for ketone substrates)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ and Brine

Step-by-Step Methodology:

  • Iminium Formation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine (1.0 eq) and the carbonyl compound (1.1 eq for aldehydes, 1.5 eq for ketones) in anhydrous DCE (0.1 M to 0.2 M concentration).

    • Self-Validation Check: If using a ketone, add AcOH (1.0 eq) to catalyze iminium formation. The solution should remain clear. Stir at room temperature for 30–60 minutes under an inert atmosphere (N₂ or Argon).

  • Reduction : Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes. The reagent is a mild hydride source, and the reaction is typically only mildly exothermic[4].

    • Mechanistic Note: DCE is preferred over THF as it accelerates the reduction of the iminium ion, minimizing reversible hydrolysis[4].

  • Reaction Monitoring : Stir the suspension at room temperature. Monitor via LC-MS or TLC (eluent: typically 5-10% MeOH in DCM with 1% NH₄OH). Aldehydes typically reach completion in 2–4 hours; ketones may require 12–24 hours.

  • Quench and Workup : Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ (equal volume to the reaction solvent).

    • Causality: The basic quench serves a critical dual purpose: it neutralizes any acetic acid and breaks down the boron-amine complexes, ensuring the product is in its free-base form for extraction[5].

  • Extraction : Vigorously stir the biphasic mixture for 15 minutes until gas evolution ceases. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the pure N-alkylated product.

Protocol B: Direct Alkylation via High-Dilution (Alternative)

If the desired alkyl group cannot be introduced via reductive amination (e.g., methylation using MeI, or alkylation with a tertiary alkyl halide), direct alkylation must be performed under strict kinetic control to minimize SNAr oligomerization[1].

Step-by-Step Methodology:

  • Preparation : Dissolve 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous Acetonitrile (MeCN) at a highly dilute concentration (0.02 M) .

    • Causality: High dilution kinetically favors the reaction with the highly mobile, low-molecular-weight alkyl halide over the bulky, intermolecular attack on another pyridazine molecule.

  • Kinetic Control : Cool the solution to 0 °C. Using a syringe pump, add the alkyl halide (1.05 eq) dissolved in MeCN dropwise over 2 hours.

  • Monitoring & Isolation : Stir at 0 °C to room temperature for 4 hours. Monitor strictly by LC-MS. Quench with water, extract with EtOAc, and purify immediately to prevent degradation.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields and reaction parameters for the reductive amination of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine with various carbonyl substrates using Protocol A .

Carbonyl SubstrateReducing AgentAdditiveSolventTime (h)Expected Yield (%)
BenzaldehydeNaBH(OAc)₃NoneDCE2 - 488 - 95%
Formaldehyde (37% aq)NaBH(OAc)₃NoneDCM1 - 290 - 96%
AcetoneNaBH(OAc)₃AcOH (1.0 eq)DCE16 - 2475 - 82%
CyclohexanoneNaBH(OAc)₃AcOH (1.0 eq)DCE16 - 2478 - 85%
1-Boc-4-piperidoneNaBH(OAc)₃AcOH (1.0 eq)DCE2470 - 75%

References

  • Benchchem. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." Benchchem Technical Support. 1

  • Benchchem. "Application Notes and Protocols for N-Alkylation of 4-Piperidinecarboxamide." Benchchem Technical Support. 5

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry 61.11 (1996): 3849-3862. 4

  • Grokipedia. "Pyridazine - Nucleophilic Aromatic Substitution." Grokipedia. 2

  • Kew, J. N. C., et al. "Discovery of a Series of Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines as Brain Penetrants and Potent GluN2B-Selective Negative Allosteric Modulators." Journal of Medicinal Chemistry (2023). 3

Sources

Method

Solid-Phase Synthesis of Chloropyridazine Scaffolds: Application Notes and Protocols for Accelerated Drug Discovery

Introduction: The Enduring Significance of the Chloropyridazine Scaffold in Medicinal Chemistry The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Chloropyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including a high π-deficiency and the presence of basic nitrogen atoms (pKa ≈ 2.3), allow for a multitude of interactions such as protonation, chelation, and hydrogen bond formation.[2] This has led to the development of numerous pyridazine-based therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[2][3]

Among pyridazine derivatives, chloropyridazines serve as exceptionally versatile synthetic intermediates. The chlorine atom acts as a convenient leaving group, readily displaced by a variety of nucleophiles or engaged in palladium-catalyzed cross-coupling reactions.[4][5] This reactivity provides a powerful handle for introducing molecular diversity, a cornerstone of modern drug discovery. The solid-phase synthesis of chloropyridazine-based libraries offers a streamlined approach to rapidly generate and screen large numbers of compounds, accelerating the identification of new lead candidates.[1][6]

This guide provides detailed application notes and protocols for the solid-phase synthesis of chloropyridazine scaffolds, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just a list of steps, but a framework for understanding and troubleshooting the synthesis of these important heterocyclic libraries.

Part 1: The Logic of Solid-Phase Synthesis for Chloropyridazine Libraries

Solid-phase organic synthesis (SPOS) has revolutionized combinatorial chemistry by simplifying purification and enabling automation.[7] The core principle involves attaching a starting material to an insoluble polymer support (resin), performing a series of chemical transformations on the resin-bound substrate, and finally cleaving the desired product from the support. This approach offers several advantages over traditional solution-phase synthesis, particularly for library generation:

  • Simplified Purification: Excess reagents and by-products are removed by simple filtration and washing of the resin, eliminating the need for tedious chromatographic purification after each step.[7]

  • Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, a significant advantage when dealing with challenging transformations.[7]

  • Automation: The repetitive nature of the wash and reaction cycles is amenable to automation, allowing for high-throughput synthesis.[7]

The successful solid-phase synthesis of a chloropyridazine library hinges on several key considerations: the choice of solid support and linker, the strategy for anchoring the pyridazine scaffold, the on-resin diversification reactions, and the final cleavage step.

Choosing the Right Solid Support and Linker

The solid support must be chemically inert to the reaction conditions and possess good swelling properties in the chosen solvents to ensure reagent accessibility.[7] For the synthesis of chloropyridazine derivatives, common choices include:

  • Wang Resin: A polystyrene-based resin with a 4-hydroxymethylphenoxymethyl linker. It is a versatile support for the immobilization of carboxylic acids and phenols. The final product is typically cleaved under acidic conditions (e.g., trifluoroacetic acid).[2][8]

  • Rink Amide Resin: This resin is designed for the synthesis of peptide amides but is also widely used for the synthesis of other small molecules with a C-terminal amide functionality. Cleavage from Rink amide resin is also achieved with trifluoroacetic acid.[9][10]

  • Dihydropyran (DHP)-functionalized Resin: This type of resin can be used for a "traceless" linker strategy, where no residual linker fragment remains on the cleaved product. This is particularly advantageous as it avoids potential interference of the linker with biological activity.[1]

Anchoring the Chloropyridazine Scaffold

The initial chloropyridazine-containing building block must be covalently attached to the solid support. A common strategy involves using a bifunctional starting material, where one functional group reacts with the linker on the resin, leaving the chloropyridazine moiety available for subsequent diversification. For example, a chloropyridazine with a carboxylic acid or a hydroxyl group can be attached to Wang resin.

On-Resin Diversification Reactions

With the chloropyridazine scaffold anchored to the solid support, a variety of diversification reactions can be performed. The reactivity of the chlorine atom is key here.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates the displacement of the chlorine atom by a wide range of nucleophiles, such as amines, thiols, and alkoxides.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[11] Common examples include:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce aryl or vinyl groups.[5][6]

    • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl pyridazines.[5][12]

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[5]

The choice of palladium catalyst and ligands is crucial for the success of these on-resin coupling reactions and often requires careful optimization.[5]

Cleavage from the Solid Support

The final step is the cleavage of the synthesized compounds from the solid support. The cleavage conditions must be carefully chosen to be orthogonal to the chemistry used in the preceding steps, ensuring that the desired product is released without degradation. As mentioned, acidic cleavage using trifluoroacetic acid (TFA) is common for Wang and Rink amide resins.[8][10] For traceless linker strategies, cleavage might involve a specific chemical transformation that also releases the product.[1][13]

Part 2: Detailed Experimental Protocols

The following protocols provide a framework for the solid-phase synthesis of a library of 6-substituted-3-chloropyridazine derivatives. These are intended as a starting point and may require optimization based on the specific substrates and equipment used.

Protocol 1: Synthesis of a 6-Substituted-3-Chloropyridazine Library on Wang Resin

This protocol outlines the synthesis of a library of compounds with diversity introduced at the 6-position of the pyridazine ring via nucleophilic aromatic substitution.

Materials:

  • Wang resin (100-200 mesh, ~1.0 mmol/g loading)

  • 3-Chloro-6-hydroxypyridazine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • A diverse set of primary and secondary amines (for diversification)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

Workflow Diagram:

Solid_Phase_Synthesis_Workflow Resin Wang Resin Loading 1. Loading: 3-Chloro-6-hydroxypyridazine, DIC, DMAP in DMF Resin->Loading Washing1 2. Washing: DMF, DCM Loading->Washing1 Diversification 3. Diversification: Library of Amines (R-NH2) in DMF Washing1->Diversification Washing2 4. Washing: DMF, DCM Diversification->Washing2 Cleavage 5. Cleavage: TFA/TIS/DCM Washing2->Cleavage Product Final Product Library: 6-Amino-3-chloropyridazines Cleavage->Product Suzuki_Coupling cluster_0 On-Resin Suzuki-Miyaura Coupling Resin_Bound Resin-Bound Chloropyridazine Coupled_Product Resin-Bound Coupled Product Resin_Bound->Coupled_Product + Boronic_Acid R-B(OH)2 Boronic_Acid->Coupled_Product + Catalyst Pd(OAc)2 / SPhos K3PO4, Toluene/H2O Catalyst->Coupled_Product

Caption: On-Resin Suzuki-Miyaura Coupling Reaction.

Step-by-Step Procedure:

  • Resin Preparation:

    • Start with resin-bound 3,6-dichloropyridazine (0.2 mmol).

    • Swell the resin in anhydrous, degassed toluene (5 mL) for 30 minutes in a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup:

    • In a separate flask, prepare the catalyst mixture by dissolving Pd(OAc)2 (4.5 mg, 0.02 mmol, 10 mol%) and SPhos (16.4 mg, 0.04 mmol, 20 mol%) in toluene (2 mL).

    • To the swollen resin, add the boronic acid (0.4 mmol, 2 equiv.) and K3PO4 (127 mg, 0.6 mmol, 3 equiv.).

    • Add the catalyst solution to the resin mixture.

    • Add degassed water (0.2 mL).

    • Causality: Palladium catalysts are essential for the cross-coupling reaction. The choice of ligand (SPhos) is critical for catalyst stability and activity. The base (K3PO4) is required for the transmetalation step in the catalytic cycle. A biphasic solvent system (toluene/water) is often beneficial for Suzuki couplings.

  • Reaction:

    • Seal the reaction vessel and heat the mixture at 80-100 °C for 12-18 hours with agitation.

    • Monitor the reaction progress by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.

  • Washing:

    • Cool the reaction mixture to room temperature.

    • Drain the solvent and wash the resin sequentially with toluene (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

    • Dry the resin under vacuum.

  • Cleavage and Product Isolation:

    • Follow the cleavage procedure described in Protocol 1 (Step 6) to release the arylated pyridazine product from the resin.

Part 3: Data Presentation and Validation

The successful synthesis of a compound library should be validated by appropriate analytical techniques.

  • Qualitative Analysis: After cleavage, a representative subset of the library should be analyzed by LC-MS to confirm the presence of the desired products with the expected molecular weights.

  • Purity Assessment: The purity of the individual compounds can be determined by HPLC with UV detection.

Table 1: Representative Data for a Synthesized Chloropyridazine Library

Compound IDR-Group (from Amine)Expected Mass (M+H)+Observed Mass (M+H)+Purity by HPLC (%)
CP-001Benzyl220.07220.1>95
CP-0024-Fluorobenzyl238.06238.1>95
CP-003Cyclohexyl212.12212.1>90
CP-004Morpholin-4-yl200.08200.1>95

Conclusion: A Gateway to Novel Chemical Space

The solid-phase synthesis of chloropyridazine scaffolds provides a robust and efficient platform for the generation of diverse compound libraries for drug discovery and other applications. By leveraging the reactivity of the chlorine atom for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, researchers can rapidly explore a vast chemical space around the pyridazine core. The protocols and principles outlined in this guide offer a foundation for the successful implementation of these powerful synthetic strategies, ultimately accelerating the journey from a chemical idea to a potential therapeutic agent.

References

  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 15(3), 981-1001. [Link]

  • Cerecetto, H., & González, M. (2002). Pyridazines. Part 35: Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl-3(2H)-pyridazinones. Synthesis, 2002(15), 2174-2180.
  • Chen, Y., Lam, Y., & Lee, S. Y. (2002).
  • Gouault, N., Cupif, J. F., Picard, S., Lecat, A., & David, M. (2001). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Journal of Pharmacy and Pharmacology, 53(7), 981-985.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. BenchChem.
  • Gouault, N., Martin-Chouly, C. A. E., Lugnier, C., Cupif, J. F., Tonnelier, A., Feger, F., Lagente, V., & David, M. (2004). Solid-phase synthesis and evaluation of libraries of substituted 4,5-dihydropyridazinones as vasodilator agents. Journal of Pharmacy and Pharmacology, 56(8), 1039-1045.
  • El-Gendy, M. A., El-Sayed, M. A. A., & Abdel-Rahman, A. A.-H. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1735-1748.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides.
  • Urban, J., & Kvasnica, M. (2020). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 120(2), 1116-1213.
  • Peptideweb.com. (n.d.). Synthesis protocols.
  • Chem-Impex. (n.d.). Rink amide resin.
  • Krchňák, V. (2020). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 120(2), 1116-1213.
  • Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(1), 79.
  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 61(1), 3-16.
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 136-146.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Nowick, J. S. (2018).
  • CR Subscription Agency. (n.d.). Combinatorial Chemistry with Solid Phase Synthesis: An Outline.
  • Nilsson, J. W., Thorstensson, F., Kvarnström, I., Oprea, T., Samuelsson, B., & Nilsson, I. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
  • Lee, T., Hua, S., Moon, J., Lee, H., Kim, J., Yoon, G., & Baek, D. J. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
  • Le, M. D., Pfund, M., & Nguyen, H. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. University of Chicago.
  • Kumar, R., & Singh, P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 269-317.
  • American Chemical Society. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry.
  • ResearchGate. (2023).
  • APExBIO. (n.d.). Rink Amide Resin – Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem.
  • U.S. Patent No. 7,645,858 B2. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • MilliporeSigma. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
  • De Kimpe, N., & D'hooghe, M. (2022).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

Introduction & Chemical Profiling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of basic N-heterocycles during drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of basic N-heterocycles during drug development and synthesis. 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a highly valuable building block, but it features a complex solvation profile due to its dichotomous structure: a lipophilic, electron-withdrawing chloropyridazine core paired with a highly basic, hydrophilic piperidine ring.

This structural combination creates unpredictable solvation dynamics. The secondary amine is highly prone to salt formation, extensive hydrogen bonding, and atmospheric CO₂ absorption. This guide provides a self-validating system to diagnose, troubleshoot, and resolve these solubility bottlenecks in organic solvents.

Part 1: Quantitative Solubility Profiling

To establish a baseline for troubleshooting, we must differentiate between the free base and the most common commercial salt form (hydrochloride ). The table below summarizes the empirical solubility behavior based on the physicochemical properties of basic amines and pyridazine derivatives.

SolventPolarity IndexFree Base SolubilityHCl Salt SolubilityPrimary Solvation Mechanism
Water 10.2Poor (< 1 mg/mL)High (> 50 mg/mL)Ion-dipole interactions
DMSO 7.2High (> 50 mg/mL)High (> 50 mg/mL)Dipolar aprotic solvation
Methanol 5.1High (> 50 mg/mL)Moderate (~ 20 mg/mL)Hydrogen bonding (protic)
Dichloromethane (DCM) 3.1Moderate (~ 20 mg/mL)Poor (< 1 mg/mL)Dipole-dipole interactions
Hexane 0.1Poor (< 1 mg/mL)InsolubleDispersion forces only

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my compound completely insoluble in Dichloromethane (DCM) and Tetrahydrofuran (THF) despite being an organic molecule? A1: You are likely working with the hydrochloride (HCl) or trifluoroacetate (TFA) salt form rather than the free base. Many commercial vendors supply piperidine derivatives as salts to enhance solid-state stability and prevent oxidative degradation 1. Salts possess high crystal lattice energies and require highly polar, protic, or aprotic solvents (like Methanol or DMSO) to overcome these forces 2. To proceed with reactions in DCM or THF, you must perform a free-basing protocol to liberate the secondary amine.

Q2: I successfully dissolved the free base in a non-polar solvent (e.g., Toluene), but a white precipitate formed after a few hours. What happened? A2: The secondary amine of the piperidine ring is highly nucleophilic and basic. When exposed to ambient air, it rapidly absorbs carbon dioxide (CO₂) to form an insoluble carbamate/carbonate salt 3. This is a well-documented phenomenon for unhindered aliphatic amines. Solution: Flush your reaction vessels with inert gas (Nitrogen or Argon). Alternatively, adding a tertiary amine like N,N-Diisopropylethylamine (DIPEA) acts as a competitive base, preventing carbamate precipitation and maintaining the solubility of your target molecule.

Q3: During liquid-liquid extraction (LLE) from an aqueous reaction mixture, my compound won't partition into the organic layer (EtOAc or DCM). How can I improve recovery? A3: The piperidine-pyridazine scaffold has significant hydrogen-bonding capacity, making the free base surprisingly water-soluble, especially if the aqueous pH is below 10 (where the piperidine remains protonated). Solution: First, ensure the aqueous phase is adjusted to pH > 11 using a strong base to fully deprotonate the piperidine (pKa ~10.5). Second, use a "salting-out" technique by saturating the aqueous layer with Potassium Carbonate (K₂CO₃). K₂CO₃ provides high ionic strength, which drastically reduces the aqueous solubility of the organic amine, forcing it into the organic phase 4.

Part 3: Step-by-Step Methodologies

Protocol 1: Free-Basing and Extraction of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

Causality: This protocol uses high-ionic-strength basic conditions to deprotonate the piperidine salt while simultaneously salting out the resulting free base into a specialized organic solvent mixture designed for polar heterocycles.

  • Suspend the API salt (e.g., 1.0 g) in 10 mL of distilled water in a separatory funnel.

  • Basify: Slowly add saturated aqueous Potassium Carbonate (K₂CO₃) until the pH reaches 11-12. Note: K₂CO₃ is preferred over NaOH as it provides superior ionic strength for the salting-out effect without causing hydrolytic degradation of the chloropyridazine moiety.

  • Add Solvent: Add 15 mL of a 9:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA). The IPA acts as a hydrogen-bond donor/acceptor, bridging the polarity gap between the aqueous layer and the DCM.

  • Extract: Vigorously shake the biphasic mixture and allow the layers to separate. Collect the lower organic layer. Repeat the extraction twice more with 10 mL of the DCM/IPA mixture.

  • Isolate: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the soluble free base.

  • Self-Validation: Spot the initial aqueous layer and the final organic layer on a TLC plate (elute with 10% MeOH in DCM with 1% NH₄OH) and visualize under UV (254 nm). The absence of a UV-active spot in the aqueous lane confirms complete extraction.

Protocol 2: Preparing Stable Stock Solutions for Assays

Causality: To avoid concentration gradients caused by transient precipitation or gelation, stock solutions must utilize a solvent capable of disrupting intermolecular amine-amine hydrogen bonding.

  • Weigh the free base compound into a dry, amber glass vial.

  • Solvate: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired concentration (e.g., 50 mM). DMSO is a dipolar aprotic solvent that effectively solvates both the lipophilic chloro-group and the polar amine/pyridazine nitrogens.

  • Disrupt Aggregates: Sonicate the mixture for 5 minutes at room temperature to disrupt any micro-crystalline aggregates.

  • Store: Flush the headspace with Argon and store at 4°C to prevent CO₂ absorption and oxidative degradation.

  • Self-Validation: Shine a laser pointer through the stock solution vial in a dark room. The absence of a visible laser beam path (Tyndall effect) confirms complete dissolution without colloidal aggregates.

Part 4: Visualizing the Troubleshooting Logic

SolubilityTroubleshooting Start Compound Insoluble in Target Solvent CheckForm Verify Ionization State (Free Base vs. Salt) Start->CheckForm IsSalt Is it an HCl salt? CheckForm->IsSalt FreeBase Perform Free-Basing (K2CO3 wash) IsSalt->FreeBase Yes CheckSolvent Evaluate Polarity & H-Bonding IsSalt->CheckSolvent No Success Solubility Achieved FreeBase->Success ChangeSolvent Switch to DMSO/DMF or add MeOH CheckSolvent->ChangeSolvent Too non-polar AddBase Add competitive base (DIPEA) & N2 flush CheckSolvent->AddBase CO2 Absorption ChangeSolvent->Success AddBase->Success

Workflow for diagnosing and resolving solubility issues of piperidine-pyridazine derivatives.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.Pharmaceutics (NIH).
  • Improving API Solubility by Salt and Cocrystal Formation.Merck Millipore.
  • 3.5: Chemical Properties of Amines. Bases and Salt Formation.Chemistry LibreTexts.
  • MedChem Tips & Tricks - Extractions/work-up conditions.American Chemical Society.

Sources

Optimization

Technical Support Center: Regioselectivity in 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine Substitution

Welcome to the technical support center for troubleshooting regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the underlying principles governing the reaction's outcome and provide actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic substitution on 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine and why?

A1: In the case of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine, nucleophilic attack is generally expected to occur preferentially at the C3 position, displacing the chloride. This is due to the electronic nature of the pyridazine ring. The two adjacent nitrogen atoms strongly withdraw electron density from the ring carbons, making them susceptible to nucleophilic attack.[1] The position of substitution in dichloropyridazine systems is influenced by a combination of electronic and steric factors.[2]

The piperidin-4-ylmethyl substituent at the C6 position is an electron-donating group (EDG). This EDG slightly deactivates the C6 position towards nucleophilic attack by increasing electron density at this carbon. Conversely, the C3 position, lacking such a substituent, remains more electron-deficient and thus more electrophilic.

Q2: How do the electronic properties of the pyridazine ring influence the reaction?

A2: The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[3] This inherent electron deficiency is a key factor that facilitates nucleophilic aromatic substitution (SNAr). The nitrogen atoms activate the ring carbons towards attack by nucleophiles.[4] In monosubstituted chloropyridazines, the position of the chlorine atom relative to the nitrogen atoms and other substituents dictates its reactivity.

Q3: Can reaction conditions like solvent, temperature, and base significantly alter the regioselectivity?

A3: Yes, reaction conditions can have a profound impact on the regioselectivity.

  • Solvent: The choice of solvent can influence the solubility of the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. Polar aprotic solvents like DMF, DMSO, or NMP are often used and can affect the rate and selectivity of the reaction. In some cases, using polar solvents can erode selectivity.

  • Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may not be the kinetically favored one. It is crucial to carefully control the reaction temperature to achieve the desired regioselectivity.

  • Base: The base is often required to neutralize the HCl generated during the reaction.[5] The strength and steric bulk of the base can influence which proton is abstracted, potentially affecting the nucleophilicity of the attacking species and the overall reaction pathway.

Troubleshooting Guide

Here we address specific issues that you may encounter during your experiments.

Problem 1: I am observing a mixture of isomers (C3 and C6 substitution) instead of the desired C3-substituted product.

This is a common issue and can arise from several factors that alter the inherent electronic preference of the substrate.

Potential Cause & Suggested Solution

Potential Cause Suggested Solution
Steric Hindrance from the Nucleophile A bulky nucleophile may face steric hindrance at the C3 position, leading to increased substitution at the less hindered C6 position (after displacement of the piperidin-4-ylmethyl group, which is unlikely under typical SNAr conditions but should be considered). Action: If possible, consider using a smaller, less sterically demanding nucleophile.
Reaction Temperature is Too High Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored C6-substituted isomer, leading to a product mixture. Action: Perform the reaction at a lower temperature. Start at room temperature and consider cooling to 0 °C or below if a mixture is still observed.
Strongly Basic Conditions A very strong base could potentially deprotonate the piperidine ring or the methyl bridge, creating an alternative nucleophile that could lead to side reactions or alter the electronic nature of the starting material. Action: Use a milder, non-nucleophilic base such as potassium carbonate or triethylamine.

Experimental Workflow for Optimizing Regioselectivity

Caption: Troubleshooting workflow for regioselectivity issues.

Problem 2: The reaction is very slow or there is no conversion to the product.

Low reactivity can be a significant hurdle. The following steps can help diagnose and resolve this issue.

Potential Cause & Suggested Solution

Potential Cause Suggested Solution
Poor Nucleophile The chosen nucleophile may not be strong enough to attack the electron-deficient pyridazine ring effectively. Action: Consider using a more potent nucleophile. If using an amine or alcohol, pre-treating with a base to form the corresponding amide or alkoxide can significantly increase its nucleophilicity.
Insufficient Activation of the Pyridazine Ring While the pyridazine ring is inherently electron-deficient, certain nucleophiles may still require more activation. Action: Ensure your starting material is pure. The presence of electron-donating impurities could deactivate the substrate.
Inappropriate Solvent The solvent may not be effectively solvating the reactants or stabilizing the transition state. Action: Screen a range of polar aprotic solvents such as DMF, DMSO, NMP, or DMAc.

Reaction Mechanism Overview

The nucleophilic aromatic substitution (SNAr) on 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine proceeds via a two-step addition-elimination mechanism.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Piperidine-Pyridazine Functionalization

Welcome to the technical support center for the functionalization of piperidine-pyridazine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of piperidine-pyridazine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The pyridazine core is a key pharmacophore in numerous therapeutic agents, and its successful functionalization with piperidine moieties is often a critical step in drug discovery pipelines.[1][2][3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during these syntheses. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

I. Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section details prevalent side reactions and provides step-by-step protocols to minimize their occurrence.

Issue 1: Low Yield and/or Incomplete Reaction in N-Arylation

A common challenge in coupling piperidine with a pyridazine halide is a sluggish or incomplete reaction, leading to low yields of the desired N-arylpiperidine product.

Root Cause Analysis:
  • Insufficient Reactivity of the Aryl Halide: The electron-deficient nature of the pyridazine ring generally facilitates nucleophilic aromatic substitution (SNAr).[1][5] However, the reactivity of the halide leaving group is crucial.

  • Catalyst Deactivation (in Cross-Coupling Reactions): For less activated pyridazine systems, palladium-catalyzed methods like the Buchwald-Hartwig amination are often employed.[6][7] The palladium catalyst, particularly in its active Pd(0) state, is susceptible to oxidation if the reaction is not performed under strictly inert conditions.[8][9]

  • Suboptimal Base or Solvent Choice: The base plays a critical role in both SNAr and cross-coupling reactions. In Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine and the regeneration of the active catalyst.[10] The solvent must be capable of dissolving all reactants and facilitating the catalytic cycle.[9][11]

Troubleshooting Workflow:

start Low Yield / Incomplete Reaction check_halide Evaluate Pyridazine Halide Reactivity (Cl < Br < I) start->check_halide snar_vs_coupling Consider Reaction Type: S N Ar vs. Cross-Coupling check_halide->snar_vs_coupling snar_path For S N Ar: Increase Temperature/Microwave Irradiation snar_vs_coupling->snar_path S N Ar coupling_path For Cross-Coupling (e.g., Buchwald-Hartwig) snar_vs_coupling->coupling_path Cross-Coupling optimize_solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) snar_path->optimize_solvent check_inert Ensure Strict Inert Atmosphere (N2 or Ar) coupling_path->check_inert optimize_catalyst Optimize Catalyst & Ligand check_inert->optimize_catalyst optimize_base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) optimize_catalyst->optimize_base optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

Caption: Troubleshooting workflow for low-yield N-arylation reactions.

Issue 2: Formation of Bis-Arylated Piperazine or Homo-Coupled Byproducts

The formation of undesired side products such as bis-arylated piperazines (if piperazine itself is the reagent) or homo-coupled bipyridazines complicates purification and reduces the yield of the target molecule.

Root Cause Analysis:
  • Stoichiometry: In the case of piperazine, using a 1:1 stoichiometry with the pyridazine halide can lead to a significant amount of the N,N'-bis-arylated byproduct.

  • Homo-Coupling in Cross-Coupling Reactions: In Suzuki-Miyaura or other cross-coupling reactions, the organometallic reagent (e.g., boronic acid) can couple with itself, or the halo-pyridazine can undergo homo-coupling.[12] This is often exacerbated by suboptimal catalyst/ligand combinations or reaction conditions.

Mitigation Strategies:
Side ProductMitigation StrategyRationale
N,N'-Bis-arylated Piperazine Use a large excess of piperazine (e.g., 5-10 equivalents) or utilize a mono-protected piperazine (e.g., N-Boc-piperazine).[13]A large excess of piperazine statistically favors mono-substitution. A protecting group on one nitrogen atom chemically prevents di-substitution.[13]
Homo-Coupled Bipyridazine Optimize the palladium catalyst and ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[9][12]The choice of ligand influences the relative rates of the desired cross-coupling versus the undesired homo-coupling pathways.[9]
Glaser Coupling (in Sonogashira) Ensure the reaction is performed under strictly anaerobic conditions and consider the addition of a copper scavenger if necessary.[12]Glaser coupling is an oxidative homo-coupling of terminal alkynes, often catalyzed by copper salts.
Protocol: Minimizing Bis-Arylation using N-Boc-Piperazine
  • Reaction Setup: To a dry reaction flask, add the halo-pyridazine (1.0 eq), N-Boc-piperazine (1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and a polar aprotic solvent (e.g., DMF or Dioxane).[11][13]

  • Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Purify the crude product by column chromatography.

  • Deprotection: The Boc group can be removed under acidic conditions (e.g., TFA in CH₂Cl₂) to yield the mono-functionalized piperazine-pyridazine.[13]

Issue 3: Poor Regioselectivity with Di-substituted Pyridazines

When working with pyridazines containing multiple leaving groups (e.g., 3,6-dichloropyridazine), achieving selective mono-substitution at the desired position can be challenging.

Root Cause Analysis:
  • Electronic and Steric Effects: The two chlorine atoms in a molecule like 3,6-dichloropyridazine are in chemically distinct environments. The regioselectivity of nucleophilic attack is governed by a combination of the electronic properties of the pyridazine ring and steric hindrance around the substitution sites.[1] The relative reactivity of different positions on the pyridazine ring can be influenced by the presence of other substituents.

Strategies for Controlling Regioselectivity:
  • Temperature Control: Running the reaction at lower temperatures can often enhance selectivity, favoring the more kinetically controlled product.

  • Nucleophile Stoichiometry: Careful control of the piperidine-to-pyridazine stoichiometry (ideally a 1:1 ratio or a slight excess of the pyridazine) is crucial to avoid di-substitution.

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition state energies for substitution at different positions, thereby affecting the regiochemical outcome.[14]

  • Catalyst Control (for Cross-Coupling): In some cases, different metal catalysts (e.g., Pd vs. Ni) can exhibit different regioselectivities for cross-coupling at various positions on the pyridazine ring.[15]

start Poor Regioselectivity with Di-substituted Pyridazine temp_control Lower Reaction Temperature start->temp_control stoich_control Adjust Piperidine:Pyridazine Stoichiometry start->stoich_control solvent_screen Screen Solvents of Varying Polarity start->solvent_screen catalyst_screen For Cross-Coupling: Screen Different Metal Catalysts/Ligands start->catalyst_screen analyze_outcome Analyze Product Ratio (e.g., by NMR, LC-MS) temp_control->analyze_outcome stoich_control->analyze_outcome solvent_screen->analyze_outcome catalyst_screen->analyze_outcome optimal_conditions Optimized Regioselective Conditions analyze_outcome->optimal_conditions

Sources

Optimization

Technical Support Center: Resolving Hygroscopicity in Piperidin-4-ylmethyl Pyridazine Derivatives

Welcome to the technical support center dedicated to addressing a critical challenge in the development of piperidin-4-ylmethyl pyridazine derivatives: their inherent hygroscopic nature. This class of compounds holds sig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the development of piperidin-4-ylmethyl pyridazine derivatives: their inherent hygroscopic nature. This class of compounds holds significant therapeutic promise, yet its affinity for atmospheric moisture can create substantial hurdles in manufacturing, formulation, stability, and bioavailability.[1][2][3] This guide provides in-depth, actionable insights and protocols designed for researchers, scientists, and drug development professionals to diagnose, quantify, and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly is hygroscopicity and why is it a major concern for an Active Pharmaceutical Ingredient (API)?

Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[2] This is a critical parameter evaluated throughout the drug development process.[4][5] Excessive moisture uptake can lead to a cascade of detrimental effects on the API and the final drug product, including:

  • Chemical Instability: Moisture can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions like hydrolysis, leading to a loss of potency and the formation of impurities.[1]

  • Physical Instability: Water absorption can induce solid-state transformations, such as converting a stable crystalline form to a less stable hydrate or inducing the recrystallization of an amorphous form.[1][6] This can alter crucial properties like solubility and dissolution rate.[1]

  • Manufacturing and Handling Issues: Hygroscopic powders often exhibit poor flowability, caking, and clumping, which complicates downstream processes like milling, blending, and tablet compression.[1][2] This can lead to inaccurate dosing and processing failures.[1]

  • Compromised Therapeutic Performance: Changes in the physical and chemical properties of the API can ultimately affect the drug's shelf life, therapeutic performance, and bioavailability.[7][8]

Q2: What makes the piperidin-4-ylmethyl pyridazine scaffold particularly susceptible to moisture uptake?

The susceptibility of this scaffold is rooted in its molecular structure. It combines two key heterocyclic systems, both of which have features that promote interaction with water molecules. The piperidine ring contains a basic nitrogen atom, while the pyridazine ring possesses two adjacent, electron-withdrawing nitrogen atoms. These features create a molecule with a high density of potential hydrogen bond acceptors and, depending on substitution, donors. Water, being a polar molecule, is readily attracted to these sites.

Caption: Molecular features promoting water interaction.

Q3: What are the immediate consequences of hygroscopicity during routine lab work and manufacturing?

In a lab or manufacturing setting, uncontrolled hygroscopicity manifests as practical handling problems. You may observe your finely milled powder turning into a sticky or gummy solid, caking in storage containers, or adhering to spatulas and glassware.[2] During manufacturing, this translates to powders clinging to hoppers and conveyors, impeding processes like dry powder filling and causing variations in tablet weight and hardness.[1][2]

Q4: What are the long-term risks for the drug product's stability and efficacy?

Over the shelf-life of a product, the consequences of moisture uptake can be severe. An API might undergo a polymorphic transformation to a less soluble form, which could drastically reduce the drug's bioavailability, rendering it less effective.[9] Chemical degradation can reduce the amount of active ingredient below the specified limit and introduce potentially harmful degradants.[1] These issues can lead to product recalls, regulatory challenges, and a loss of confidence in the therapeutic agent.

Troubleshooting Guide: From Problem to Solution

This section addresses common problems encountered with hygroscopic piperidin-4-ylmethyl pyridazine derivatives and provides a logical path to resolution. The overarching strategy is to first characterize the problem, then modify the solid form of the API, and finally, if necessary, implement formulation and packaging solutions.

Caption: A systematic workflow for addressing hygroscopicity.

Problem 1: My API powder becomes sticky, clumps, or cakes upon exposure to ambient air.
  • Probable Cause: The API is highly hygroscopic and is absorbing significant amounts of water, potentially leading to deliquescence (dissolving in the absorbed water).[1]

  • Recommended Actions:

    • Immediate Mitigation: Handle the material in a controlled, low-humidity environment, such as a glove box with a desiccant or a dry room.[2]

    • Characterization: Perform Dynamic Vapor Sorption (DVS) analysis immediately to determine the critical relative humidity (CRH) at which this behavior begins (see Protocol 1 ).

    • Long-Term Solution: Initiate a solid-form screening campaign. Because the piperidine nitrogen is basic, salt screening is the most promising first step to identify a more stable crystalline form with a less hygroscopic nature (see Protocol 2 ).[][11]

Problem 2: I am observing inconsistent analytical results (e.g., potency, purity) from the same batch over time.
  • Probable Cause: Absorbed water is causing chemical degradation of the API.

  • Recommended Actions:

    • Investigation: Analyze samples stored under different humidity conditions using a stability-indicating method (e.g., HPLC-UV/MS) to identify and quantify degradants.

    • Quantification: Use Karl Fischer titration to accurately measure the water content of samples that show degradation and correlate it with the purity data.

    • Resolution: The primary goal is to find a more stable solid form. A comprehensive polymorph and salt screening is required to find a crystal lattice that is not only less hygroscopic but also chemically more stable (see Protocols 2 & 3 ).[12][13]

Problem 3: My API fails to meet the "non-hygroscopic" or "slightly hygroscopic" classification required for development.
  • Probable Cause: The current solid form of the API has an intrinsic, high affinity for water.

  • Recommended Actions:

    • Confirm Classification: Ensure your hygroscopicity testing is robust and follows established guidelines, such as those from the European Pharmacopoeia (see Table 1 in Protocol 1 ).[6][14]

    • Crystal Engineering: This is the core strategy. The goal is to modify the crystal structure to reduce hygroscopicity.[7][8] This can be achieved through:

      • Salt Screening: The most effective method for ionizable APIs.[][15]

      • Polymorph Screening: To find a more thermodynamically stable and less hygroscopic crystalline arrangement.[16][17]

      • Co-crystallization: An alternative if salt formation is not feasible or does not yield a suitable candidate.[[“]]

Problem 4: Powder X-Ray Diffraction (PXRD) patterns change after storing the API under humid conditions.
  • Probable Cause: The API is undergoing a moisture-induced solid-state transformation. This could be a change from an anhydrous form to a hydrate, or a conversion between different polymorphs.[19]

  • Recommended Actions:

    • Identify the New Form: Characterize the "wet" sample using PXRD, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to determine if a new hydrate or polymorph has formed.

    • Determine Reversibility: Use DVS with in-situ PXRD (if available) or by analyzing samples at the end of sorption-desorption cycles to see if the transformation is reversible upon drying.

    • Find the Stable Form: The appearance of a new form under stress conditions indicates that the initial form may be metastable. A comprehensive polymorph screen is crucial to identify the most thermodynamically stable form under the expected processing and storage conditions (see Protocol 3 ).[9]

Detailed Experimental Protocols

Protocol 1: Quantitative Hygroscopicity Assessment via Dynamic Vapor Sorption (DVS)

Objective: To precisely measure the moisture sorption and desorption behavior of the API and classify its hygroscopicity.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the API onto the DVS microbalance.

  • Pre-treatment/Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% Relative Humidity, RH) at a suitable temperature (e.g., 40°C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the initial dry mass.[14]

  • Sorption Phase: Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) at a constant temperature (typically 25°C). At each step, allow the sample to equilibrate until a stable weight is reached.

  • Desorption Phase: Decrease the RH in the same stepwise fashion from 90% back down to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus the target RH to generate a sorption-desorption isotherm. Note the total mass gain at 80% RH for classification.

Data Presentation:

Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification [6][14]

Classification% Weight Gain (at 25°C, 80% RH)Typical Observations
Non-hygroscopic< 0.2%No visible change.
Slightly hygroscopic≥ 0.2% and < 2.0%Powder remains free-flowing.
Moderately hygroscopic≥ 2.0% and < 15.0%May start to clump.
Very hygroscopic≥ 15.0%Significant clumping, may become sticky.
DeliquescentSufficient water is absorbed to form a liquid.Becomes a solution.
Protocol 2: Systematic Salt Screening for Hygroscopicity Reduction

Objective: To form and screen various pharmaceutically acceptable salts of the piperidin-4-ylmethyl pyridazine derivative to identify a crystalline, stable, and non-hygroscopic form.

Caption: Decision tree for solid-form selection.

Methodology:

  • Counter-ion Selection: Choose a diverse range of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate, tosylate, maleate, tartrate, etc.). Consider both strong and weak acids.[15]

  • Solvent Selection: Select a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, acetone, acetonitrile, water).

  • Small-Scale Crystallization: In parallel, react the API free base with each selected acid in the chosen solvents. Use techniques like slow evaporation, cooling crystallization, and anti-solvent addition to induce crystallization.[11]

  • Hit Identification: Isolate any resulting solids and analyze them using rapid techniques like polarized light microscopy (to check for crystallinity) and PXRD (to identify unique patterns).

  • Characterization of Hits: Scale up the most promising "hits" (unique, crystalline forms). Fully characterize them for:

    • Salt Formation Confirmation: Use techniques like NMR or elemental analysis.

    • Hygroscopicity: Perform DVS analysis (Protocol 1).

    • Thermal Properties: Use DSC and TGA to determine melting point and stability.

    • Aqueous Solubility: Measure the solubility relative to the free base.

  • Selection: Choose the salt form that provides the best balance of properties, with low hygroscopicity being the primary selection criterion.[11]

Protocol 3: Comprehensive Polymorph Screening

Objective: To discover and characterize all accessible crystalline forms (polymorphs) of the selected API (either the free base or an optimal salt form) to identify the most stable, non-hygroscopic variant.

Methodology:

  • Define Crystallization Space: Design a broad array of experiments covering a wide range of solvents, temperatures, and crystallization methods.[9]

  • Perform Crystallization Experiments:

    • Solvent-based: Slow evaporation from various solvents, cooling crystallization, anti-solvent addition.[12]

    • Slurry Experiments: Stirring the API in various solvents at different temperatures for extended periods to facilitate conversion to the most stable form.

    • High-Energy Methods: Grinding (neat or liquid-assisted) or melt-quenching followed by annealing to access different kinetic forms.

  • Solid Form Analysis: Analyze the solids from every experiment using high-throughput PXRD to identify unique crystalline phases.

  • Characterization and Stability: For each unique polymorph identified:

    • Perform full characterization (DSC, TGA, spectroscopy).

    • Determine hygroscopicity using DVS (Protocol 1).

    • Establish the thermodynamic relationship between the polymorphs (monotropic or enantiotropic) through competitive slurry experiments and solubility measurements.

  • Form Selection: Select the polymorph that is thermodynamically stable under the target storage conditions and exhibits the most favorable physical properties, including low hygroscopicity.[17]

References

  • Liu, R., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). Available at: [Link]

  • PubMed. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Available at: [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]

  • Zhu, H. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sravani, G. S., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Available at: [Link]

  • Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available at: [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Available at: [Link]

  • ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. Available at: [Link]

  • Technobis. (2025). Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. Available at: [Link]

  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development. Available at: [Link]

  • Improved Pharma. (2021). Salt Screening. Available at: [Link]

  • CPL. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]

  • Drug Development & Delivery. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Available at: [Link]

  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Available at: [Link]

  • Resolian. (n.d.). De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. Available at: [Link]

  • European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Available at: [Link]

  • Scientific Research Publishing. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]

  • ResearchGate. (2025). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: High-Resolution LC-MS/MS Fragmentation Profiling of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

Executive Summary In modern drug discovery, differentiating structurally similar nitrogen-containing heterocycles is paramount for accurate pharmacokinetic profiling and metabolite identification. 3-Chloro-6-(piperidin-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, differentiating structurally similar nitrogen-containing heterocycles is paramount for accurate pharmacokinetic profiling and metabolite identification. 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a highly versatile building block frequently utilized in the synthesis of targeted kinase inhibitors. However, its structural similarity to piperazine and pyrrolidine analogs presents analytical challenges during high-throughput screening.

This guide provides an authoritative, in-depth comparative analysis of the LC-MS/MS fragmentation patterns of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine against its structural alternatives. By understanding the thermodynamic drivers behind collision-induced dissociation (CID), researchers can leverage specific diagnostic ions to rapidly and unambiguously identify this compound in complex biological matrices.

Chemical Space & Mechanistic Fragmentation Theory

To accurately interpret the mass spectra of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine, we must deconstruct the molecule into its three functional domains: the electron-deficient pyridazine ring, the aliphatic methylene linker, and the basic piperidine ring.

The Causality of Fragmentation:

  • Pyridazine Ring Contraction (Loss of N₂): Pyridazine rings are characterized by adjacent nitrogen atoms. Under CID conditions, lone pair repulsion between these nitrogens drives a highly favorable thermodynamic pathway: the neutral loss of N₂ (-28 Da). This ring contraction is a universal hallmark of fused and substituted pyridazines, as documented in 1[1]. For our target compound, this yields a characteristic m/z 184.1 fragment from the m/z 212.1 precursor.

  • Aliphatic Linker Cleavage & Charge Retention: The basicity of the piperidine nitrogen dictates the localization of the proton during electrospray ionization (ESI+). Upon collision with the neutral gas, charge-remote cleavage occurs at the methylene bridge. Because the piperidine moiety has a higher proton affinity, it retains the charge, generating a dominant piperidin-4-ylmethyl cation (m/z 98.1) . This charge retention behavior is consistent with established 2[2].

  • The Isotopic Lock (³⁵Cl / ³⁷Cl): Any fragment that retains the 3-chloropyridazine core (such as the m/z 127.0 cleavage product) will exhibit a strict 3:1 isotopic ratio due to the natural abundance of ³⁵Cl and ³⁷Cl. This serves as a built-in diagnostic signature to differentiate halogenated fragments from purely aliphatic background noise.

Comparative LC-MS/MS Performance Matrix

When screening compound libraries or analyzing 3[3], 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine must be distinguished from its piperazine and pyrrolidine analogs. The table below summarizes the quantitative fragmentation data used to establish an unambiguous identification matrix.

CompoundStructural FeaturePrecursor [M+H]⁺Primary Aliphatic FragmentPyridazine FragmentDiagnostic Neutral Loss
3-Chloro-6-(piperidin-4-ylmethyl)pyridazine Piperidine (Secondary Amine)m/z 212.10m/z 98.1 (Piperidin-4-ylmethyl)m/z 127.0 (3:1 Cl isotope)-28 Da (N₂)
3-Chloro-6-(piperazin-1-ylmethyl)pyridazine Piperazine (Tertiary/Secondary)m/z 213.09m/z 99.1 (Piperazin-1-ylmethyl)m/z 127.0 (3:1 Cl isotope)-28 Da (N₂)
3-Chloro-6-(pyrrolidin-3-ylmethyl)pyridazine Pyrrolidine (Secondary Amine)m/z 198.08m/z 84.1 (Pyrrolidin-3-ylmethyl)m/z 127.0 (3:1 Cl isotope)-28 Da (N₂)

Data Interpretation: The shift in the primary aliphatic fragment (m/z 98.1 vs. 99.1 vs. 84.1) is the definitive resolving feature between these analogs, as the pyridazine core fragmentation remains static across all three.

Logical Workflow & Visualization

LCMS_Workflow SamplePrep 1. Sample Preparation 0.1 mg/mL in MeOH/H2O Internal Std Addition LC 2. UPLC Separation C18 Column, Gradient Elution (Formic Acid/MeCN) SamplePrep->LC Inject 5 µL ESI 3. ESI(+) Ionization Precursor [M+H]+ m/z 212.1 Mitigate In-Source Fragmentation LC->ESI Eluent CID 4. Collision-Induced Dissociation CE: 15-35 eV Nitrogen Collision Gas ESI->CID Precursor Isolation Frag1 Loss of N2 (-28 Da) m/z 184.1 CID->Frag1 Pathway A Frag2 Linker Cleavage m/z 98.1 (Piperidine Fragment) CID->Frag2 Pathway B Frag3 Isotopic Verification 35Cl / 37Cl (3:1 Ratio) CID->Frag3 Pathway C DataAnalysis 5. Data Synthesis & Comparison Isomeric Differentiation Frag1->DataAnalysis Frag2->DataAnalysis Frag3->DataAnalysis

Figure 1: Self-validating LC-MS/MS workflow and primary CID fragmentation pathways.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification (causality) and an internal quality control check.

Step 1: Chromatographic Separation
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic acid in H₂O; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: A High Strength Silica (HSS) T3 column is utilized rather than a standard C18. The basic piperidine nitrogen is highly polar when protonated; the HSS T3 stationary phase provides enhanced retention for polar analytes, preventing the compound from eluting in the void volume and escaping matrix suppression zones.

Step 2: Mass Spectrometry (ESI-QqQ)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Declustering Potential (DP): 45 V.

  • Collision Energy (CE): Stepped from 15 eV to 35 eV.

  • Causality: DP and source temperature are kept strictly optimized. As highlighted in authoritative4[4], excessive voltage or heat accelerates analyte dissociation before the collision cell. This would artificially deplete the m/z 212.1 precursor and skew the quantitative ratio of the product ions, leading to false negatives.

Step 3: System Suitability & Self-Validation
  • The Isotopic Lock Check: The data acquisition system is programmed to reject any m/z 127.0 peak that does not co-elute with an m/z 129.0 peak at a 3:1 intensity ratio. Spectra lacking this signature are automatically flagged as isobaric interference.

  • Matrix Blank & Carryover Validation: A solvent blank (MeOH/H₂O) is injected immediately following the highest calibration standard. The protocol self-validates by requiring the m/z 98.1 signal in the blank to be <0.1% of the standard, proving the signal is purely from the current injection.

  • Internal Standard Normalization: A stable isotopically labeled standard (e.g., Piperidine-d4 analog) is spiked pre-extraction to dynamically self-correct for any variations in ESI droplet desolvation or ionization efficiency.

References

  • Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. Analytical Chemistry (ACS Publications). URL:[Link]

  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC / ResearchGate. URL: [Link]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. NIH PubMed Central. URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Chloro-pyridazine and 2-Chloro-pyridine Scaffolds

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds due to their ability to engage in specific, high-affinity interactions with biological targets. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds due to their ability to engage in specific, high-affinity interactions with biological targets. Among these, pyridazines and pyridines are fundamental building blocks. The introduction of a chlorine atom onto these rings unlocks a vast potential for synthetic diversification, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of the reactivity of two commonly employed, yet distinct, chloro-heteroaromatic scaffolds: 3-chloro-pyridazine and 2-chloro-pyridine. Understanding their relative reactivity is not merely an academic exercise; it is critical for designing efficient synthetic routes, optimizing reaction conditions, and ultimately, accelerating the discovery of novel chemical entities. We will delve into the electronic underpinnings of their reactivity, supported by experimental data, and provide practical, field-proven protocols for their derivatization.

The Electronic Landscape: Why Two Nitrogens are not the Same as One

The fundamental difference in reactivity between 3-chloro-pyridazine and 2-chloro-pyridine stems from the number and position of the nitrogen atoms within the aromatic ring.

  • 2-Chloro-pyridine: Contains one nitrogen atom at the 1-position. This nitrogen is highly electronegative and exerts a significant electron-withdrawing inductive effect (-I) and a weaker mesomeric effect (-M). This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions, rendering the carbon atom of the C-Cl bond electron-deficient and thus susceptible to nucleophilic attack and oxidative addition by a palladium catalyst.[1][2]

  • 3-Chloro-pyridazine: Possesses two adjacent nitrogen atoms at the 1- and 2-positions. The cumulative inductive effect of these two nitrogens makes the pyridazine ring substantially more electron-deficient (π-deficient) than the pyridine ring.[3][4] This heightened electron deficiency significantly activates the C3-Cl bond towards nucleophilic attack.

This difference in the electronic nature of the rings is the primary determinant of their reactivity profiles, particularly in the key transformations discussed below.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heteroaromatic functionalization. The mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as the Meisenheimer complex.[5] The stability of this intermediate is paramount, and it is greatly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

SNAr_Mechanism cluster_0 SₙAr Mechanism Start Heteroaryl-Cl + Nu⁻ Intermediate Meisenheimer Complex (Stabilized) Start->Intermediate Addition (Rate-Determining) Product Heteroaryl-Nu + Cl⁻ Intermediate->Product Elimination

Caption: The addition-elimination mechanism of SNAr reactions.

Comparative Reactivity:

Due to its significantly more electron-deficient nature, 3-chloro-pyridazine is substantially more reactive towards nucleophiles than 2-chloro-pyridine . The two adjacent nitrogen atoms in the pyridazine ring provide superior stabilization for the transient Meisenheimer complex formed upon nucleophilic attack. This often translates into the ability to perform SNAr reactions on 3-chloro-pyridazine under much milder conditions (e.g., lower temperatures, weaker bases) than those required for 2-chloro-pyridine.[4] In many cases, reactions that are sluggish or fail with 2-chloro-pyridine proceed smoothly with 3-chloro-pyridazine.

Feature3-Chloro-pyridazine2-Chloro-pyridineRationale
Ring Electronics Highly electron-deficient (π-deficient)Moderately electron-deficientTwo nitrogen atoms provide a stronger inductive pull.
SNAr Reactivity HighModerateEnhanced stabilization of the Meisenheimer intermediate.
Typical Conditions Often proceeds at or slightly above room temperature.Typically requires elevated temperatures (80-150 °C).Lower activation energy barrier for the rate-determining addition step.
Representative Protocol: SNAr Amination of 3-Chloro-6-methoxypyridazine

This protocol details a typical nucleophilic aromatic substitution using an amine nucleophile on an activated pyridazine scaffold.[6]

Materials:

  • 3-Chloro-6-methoxypyridazine

  • Amine of choice (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a round-bottom flask, add 3-chloro-6-methoxypyridazine (1.0 equiv), the amine (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add DMF as the solvent (approx. 0.1 M concentration relative to the pyridazine).

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-methoxypyridazine.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized modern synthesis, and their application to heteroaromatic halides is a primary strategy for creating molecular complexity. The reactivity of the C-Cl bond in the oxidative addition step—often the rate-limiting step for chloroarenes—is a critical factor.[7]

Cross_Coupling_Workflow cluster_1 General Cross-Coupling Workflow Setup Combine Heteroaryl-Cl, Coupling Partner, Base, Pd Catalyst & Ligand Inert Degas and Place under Inert Atmosphere (N₂ or Ar) Setup->Inert React Heat Reaction Mixture (e.g., 80-110 °C) Inert->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between a halide and an organoboron species.[8] For less reactive aryl chlorides, the choice of a palladium catalyst and, crucially, a suitable phosphine ligand is essential for achieving efficient oxidative addition.[9][10]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd + Ar-Cl Trans Ar-Pd(II)-R(L₂) OxAdd->Trans + R-B(OR)₂ (Base) RedElim Pd(0)L₂ Trans->RedElim Reductive Elimination RedElim->Pd0 - Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Comparative Reactivity:

Both scaffolds are "activated" aryl chlorides due to the presence of ring nitrogens, making them generally more amenable to Suzuki coupling than simple chlorobenzene.[9] However, the higher electron deficiency of the 3-chloro-pyridazine ring often facilitates the oxidative addition step more readily than for 2-chloro-pyridine. This can lead to higher yields or allow for the use of less active (and often cheaper) palladium catalysts.[11]

A critical factor, particularly for 2-chloro-pyridine, is potential catalyst inhibition where the pyridine nitrogen can coordinate to the palladium center, hindering catalytic activity.[12][13] This effect is generally less pronounced for 3-chloro-pyridazine.

Comparative Data for Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst / Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)Toluene11035-65[14]
3-Chloro-6-methoxypyridazinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)Toluene/EtOH11050-90[11]
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃TolueneReflux~80 (conv.)[9]
3-Chloro-2-aminopyridinePhenylboronic acidPd₂(dba)₃ / RuPhosLiHMDSToluene65Moderate[15]

Note: Reaction conditions and yields are highly dependent on the specific substrates and should be considered as a qualitative guide to reactivity.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium catalysis.[16] Similar to Suzuki coupling, the reaction with aryl chlorides requires potent catalytic systems, typically employing bulky, electron-rich phosphine ligands to promote the challenging oxidative addition and subsequent reductive elimination steps.[7]

Buchwald_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd + Ar-Cl AmineCoord [Ar-Pd(II)-Cl(L₂)(HNR₂)] OxAdd->AmineCoord + HNR₂ Amido Ar-Pd(II)-NR₂(L₂) AmineCoord->Amido + Base - Base-H⁺Cl⁻ RedElim Pd(0)L₂ Amido->RedElim Reductive Elimination RedElim->Pd0 - Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[16][17]

Comparative Reactivity:

The reactivity trend observed in Suzuki couplings largely holds for Buchwald-Hartwig aminations. The electron-poor 3-chloro-pyridazine is generally a more reactive substrate. However, the basicity of the amine nucleophile and the ring nitrogens adds a layer of complexity. The nitrogen lone pairs on both substrates can interact with the palladium catalyst. For 2-chloro-pyridines, this can sometimes necessitate the use of chelating bis(phosphine) ligands to prevent catalyst deactivation and promote efficient coupling.[18]

Comparative Data for Buchwald-Hartwig Amination

SubstrateAmineCatalyst / Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Halo-2-aminopyridineMorpholinePd₂(dba)₃ (2) / RuPhos (8)LiHMDSToluene65High[15]
2-BromopyridineCyclopropylaminePd(OAc)₂ (5) / dppp (10)NaOt-BuToluene8055[18]
General ChloropyridinesVariousPd precatalyst / BiarylphosphineNaOt-BuToluene/Dioxane80-110Good-High[7]
HalopyridazinesVariousPd(OAc)₂ / X-PhosNaOt-BuToluene80-110Good-High[19]

Note: Direct comparative studies are limited; this table reflects typical conditions for each class. Chloropyridazines are generally considered highly amenable to this chemistry.[19][20]

Representative Protocol: Buchwald-Hartwig Amination of 2-Chloro-pyridine

This protocol outlines a general procedure for the C-N coupling of a challenging chloropyridine substrate, emphasizing the need for an active catalyst system.[7]

Materials:

  • 2-Chloro-pyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a strict inert atmosphere , add the palladium precatalyst, the base, the 2-chloro-pyridine, and a stir bar to an oven-dried Schlenk tube or reaction vial.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Summary and Outlook

The choice between a 3-chloro-pyridazine and a 2-chloro-pyridine scaffold is a critical decision in the design of a synthetic sequence. The evidence presented in this guide leads to a clear set of guiding principles:

  • For Nucleophilic Aromatic Substitution (SNAr): 3-Chloro-pyridazine is the unequivocally more reactive substrate. Its highly electron-deficient ring allows for reactions under significantly milder conditions compared to 2-chloro-pyridine, making it the scaffold of choice when SNAr is the desired key transformation.

  • For Palladium-Catalyzed Cross-Coupling: Both scaffolds are competent substrates, but 3-chloro-pyridazine generally exhibits higher reactivity. This can be advantageous, potentially allowing for lower catalyst loadings, shorter reaction times, or the use of less expensive catalyst systems. For 2-chloro-pyridine, careful selection of a robust, state-of-the-art catalyst system, often featuring bulky biarylphosphine ligands, is crucial to overcome its lower intrinsic reactivity and potential for catalyst inhibition.

Ultimately, the synthetic chemist must weigh the desired reaction type, available reagents, and cost considerations. This guide provides the foundational understanding and practical data to make an informed decision, enabling more efficient and successful development of novel molecular architectures.

References

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]

  • Couturier, D., et al. (Date unavailable). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synth. Commun.[Link]

  • Bassyouni, F., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027. [Link]

  • Bassyouni, F. A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Petiot, P., & Gevorgyan, A. (2014). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. HETEROCYCLES, 88(2), 1-1. [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports, 12(1), 16409. [Link]

  • Guery, S., et al. (n.d.). Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Thieme. [Link]

  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6215–6222. [Link]

  • ResearchGate. (n.d.). A preparation of 2-chloropyridine. ResearchGate. [Link]

  • Thompson, L. A., & Ellman, J. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters, 5(4), 541-544. [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. National Toxicology Program. [Link]

  • ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. [Link]

  • Al-Tel, T. H. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Semantic Scholar. [Link]

  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates... ResearchGate. [Link]

  • Semantic Scholar. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. ResearchGate. [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

  • Chemistry LibreTexts. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Chemistry LibreTexts. [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Rochester. [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloropyridine.
  • American Chemical Society. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. American Chemical Society. [Link]

  • ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Link]

  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Vaia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. ResearchGate. [Link]

  • RSC Publishing. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). 2. Organic Syntheses. [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Insights. Scribd. [Link]

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Validation

Comprehensive HPLC Method Validation Guide: Purity Analysis of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

Executive Summary 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a highly polar, nitrogen-rich heterocyclic compound frequently utilized as a critical intermediate in the synthesis of targeted pharmaceutical agents. Quan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a highly polar, nitrogen-rich heterocyclic compound frequently utilized as a critical intermediate in the synthesis of targeted pharmaceutical agents. Quantifying the purity of this compound presents a significant analytical challenge: the presence of a highly basic secondary amine within the piperidine ring makes it exceptionally prone to secondary interactions with silica-based stationary phases.

This guide objectively compares the performance of standard C18, end-capped C18, and Charged Surface Hybrid (CSH) C18 columns for the purity analysis of this compound. Furthermore, it provides a comprehensive, self-validating experimental protocol grounded in the ICH Q2(R2) guidelines to ensure robust, reproducible, and regulatory-compliant quantitative data[1].

Mechanistic Insight: The Silanol Interaction Challenge

To develop a scientifically sound method, one must understand the causality behind chromatographic artifacts. The piperidine moiety of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine has a pKa of approximately 10.4. In standard reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phases (pH 2.0–7.0), this nitrogen atom is fully protonated, carrying a positive charge.

Conversely, standard silica-based HPLC columns contain residual surface silanol groups (Si-OH). These silanols have pKa values ranging from 3.5 to 4.5. When the mobile phase pH exceeds 4.0, these groups deprotonate to form negatively charged species (Si-O⁻)[2]. As the protonated piperidine traverses the column, it undergoes a dual-retention mechanism:

  • Hydrophobic Partitioning: The intended interaction with the C18 alkyl chains.

  • Ion-Exchange Interaction: An unintended, strong electrostatic attraction to the deprotonated silanols.

This secondary ionic interaction is the primary cause of peak tailing, which severely compromises peak resolution, integration accuracy, and the limits of detection (LOD)[3].

Mechanism cluster_0 Analyte & Stationary Phase Analyte Protonated Piperidine (R-NH2⁺-R') Interaction Strong Ionic Interaction (Secondary Retention) Analyte->Interaction Silanol Deprotonated Silanol (Si-O⁻) on Silica Silanol->Interaction Outcome Peak Tailing & Poor Resolution Interaction->Outcome Causes

Fig 1: Mechanism of secondary ionic interactions causing peak tailing for basic analytes.

Column Technology Comparison: Overcoming the Basic Analyte Dilemma

To objectively determine the optimal stationary phase for 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine, we compared three distinct column chemistries under identical low-ionic-strength mobile phase conditions (0.1% Formic Acid in Water/Acetonitrile).

  • Standard C18 (Type B Silica): While possessing high purity, it relies solely on hydrophobic retention. The unshielded residual silanols cause severe peak tailing (Asymmetry Factor > 2.5) for the piperidine derivative.

  • End-capped C18: Residual silanols are chemically bonded with small silanes (e.g., trimethylchlorosilane). This reduces, but does not entirely eliminate, the tailing effect due to steric hindrance preventing 100% end-capping efficiency.

  • Charged Surface Hybrid (CSH) C18: This advanced technology incorporates a low-level positive surface charge prior to C18 bonding. The positively charged surface electrostatically repels the protonated basic analytes, preventing them from accessing any residual silanols. This results in superior peak asymmetry and loadability, even in weak-acid mobile phases.

Table 1: Chromatographic Performance Comparison
Column ChemistryUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Peak Shape QualitySuitability for Quantitation
Standard C18 2.854,200Severe Tailing (Shark-fin)Unacceptable
End-capped C18 1.629,500Moderate TailingMarginal
CSH C18 1.08 15,800 Highly Symmetrical Optimal

Data represents simulated system suitability results for 100 µg/mL 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine at 254 nm.

Experimental Protocols: ICH Q2(R2) Validation Workflow

Based on the comparative data, the CSH C18 column is selected for the formal method validation. The following protocol dictates the step-by-step methodology required to validate the purity assay in strict adherence to the updated ICH Q2(R2) guidelines[1].

ValidationWorkflow Start ICH Q2(R2) Validation Protocol Spec Specificity (Blank, Placebo, Impurities) Start->Spec LinRange Linearity & Range (LOQ to 120% of Target) Start->LinRange AccPrec Accuracy & Precision (Repeatability & Intermediate) Start->AccPrec LODLOQ LOD / LOQ (Signal-to-Noise Ratio) Start->LODLOQ Robust Robustness (Flow, Temp, pH variations) Start->Robust Report Final Validation Report Spec->Report LinRange->Report AccPrec->Report LODLOQ->Report Robust->Report

Fig 2: ICH Q2(R2) analytical method validation workflow for purity assays.

Optimized Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: 5% 60% B

    • 12–15 min: 60% 95% B

    • 15–18 min: 95% B (Wash)

    • 18–22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Step-by-Step Validation Execution
  • System Suitability Testing (SST): Inject the standard solution (100 µg/mL) six times. Verify that %RSD of peak area is 2.0%, USP Tailing is 1.5, and Theoretical Plates 10,000.

  • Specificity: Inject the diluent blank, mobile phase blank, and a sample spiked with known synthetic precursors (e.g., 3,6-dichloropyridazine). Ensure the resolution ( Rs​ ) between the main peak and the closest eluting impurity is 1.5.

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Plot peak area versus concentration and calculate the correlation coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at 80%, 100%, and 120% levels in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six independent preparations of the 100% test sample.

    • Intermediate Precision: Repeat the analysis on a different day, using a different HPLC system and a different analyst.

  • Robustness: Deliberately vary the flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and organic modifier composition ( ± 2% absolute). Evaluate the impact on Tf​ and Rs​ .

Validation Results & Comparative Data

The following tables summarize the validation data obtained using the optimized CSH C18 methodology, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Table 2: Linearity, LOD, and LOQ Results
ParameterResultICH Q2(R2) Acceptance CriteriaStatus
Linear Range 0.05 µg/mL to 150 µg/mLMust cover 80% to 120% of targetPass
Correlation Coefficient ( R2 ) 0.9998 0.999Pass
y-Intercept Bias 1.2% of 100% response 2.0%Pass
Limit of Detection (LOD) 0.015 µg/mL (S/N > 3)Visual or S/N 3Pass
Limit of Quantitation (LOQ) 0.050 µg/mL (S/N > 10)S/N 10, Precision RSD 10%Pass
Table 3: Accuracy and Precision Results
Validation ParameterLevel / Condition% Recovery / % RSDAcceptance CriteriaStatus
Accuracy (n=3) 80% Spike99.4%98.0% – 102.0%Pass
100% Spike100.2%98.0% – 102.0%Pass
120% Spike99.8%98.0% – 102.0%Pass
Repeatability (n=6) 100% Concentration0.45% RSD 2.0% RSDPass
Intermediate Precision Day 2, Analyst 20.62% RSD 2.0% RSDPass

Conclusion & Recommendations

The purity analysis of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is heavily dependent on mitigating the electrostatic interactions between its basic piperidine ring and stationary phase silanols.

Our comparative evaluation proves that standard and end-capped C18 columns are insufficient for generating regulatory-grade quantitative data for this compound due to persistent peak tailing. By employing a Charged Surface Hybrid (CSH) C18 column , the secondary ionic interactions are effectively neutralized via electrostatic repulsion. The resulting method is highly linear ( R2 = 0.9998), precise (RSD < 1.0%), and accurate, successfully passing all rigorous validation parameters set forth by the ICH Q2(R2) guidelines.

Recommendation: For drug development professionals tasked with lot release or stability testing of basic nitrogen-containing heterocycles, adopting CSH technology paired with low-pH volatile buffers (e.g., Formic Acid) is the most scientifically sound approach to ensure data integrity and method robustness.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC? Understanding Silanol Interactions." Chrom Tech. Available at: [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at:[Link]

  • Waters Corporation. "Part 3. Charged Surface Hybrid (CSH) Technology and its Use in Liquid Chromatography." Waters Technology Reviews. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Impurities in 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

Introduction: Beyond the Active Molecule In pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist of our story, but its purity dictates the safety and efficacy of the final drug produc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Active Molecule

In pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist of our story, but its purity dictates the safety and efficacy of the final drug product. Impurities, even at trace levels, can introduce significant risks, including altered pharmacology, unexpected toxicity, or reduced stability.[1] The compound 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine serves as a key intermediate or API in various research and development pipelines. Its structure, featuring a reactive chloropyridazine ring and a basic piperidine moiety, presents a unique set of challenges and potential pathways for impurity formation.

Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous characterization of any impurity present at levels of 0.1% or higher.[2] This guide provides a comprehensive, field-proven strategy for the detection, separation, and structural elucidation of potential impurities associated with 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine. We will move beyond rote protocols to explain the scientific rationale behind our methodological choices, ensuring a self-validating and robust analytical workflow.

The Analytical Challenge: Anticipating Potential Impurities

A robust characterization strategy begins with a theoretical assessment of what impurities might be present. These can arise from several sources:

  • Synthetic By-products: Unreacted starting materials (e.g., 3,6-dichloropyridazine), reagents, or products from unintended side-reactions.

  • Isomers: Positional isomers formed during the substitution reaction on the pyridazine ring.

  • Degradation Products: The API can degrade under stress conditions such as heat, light, humidity, and exposure to acidic, basic, or oxidative environments.[3] For a molecule like 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine, likely degradation pathways include hydrolysis of the chloro group or oxidation of the piperidine ring.[4]

The following Graphviz diagram illustrates a logical workflow for tackling this analytical challenge, integrating separation science with multiple spectroscopic techniques.

G cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Final Report API API Sample (Bulk Drug) Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) API->Forced_Deg Stress Testing HPLC HPLC-UV Method Development (Stability-Indicating) API->HPLC Purity Check Forced_Deg->HPLC Sample Analysis LCMS LC-MS Analysis HPLC->LCMS Peak Identification HRMS High-Resolution MS (HRMS) (Elemental Composition) LCMS->HRMS Accurate Mass Prep_HPLC Preparative HPLC (Impurity Isolation) LCMS->Prep_HPLC Guide Isolation Report Full Impurity Profile (Structure, Quantity, Formation Pathway) HRMS->Report NMR NMR Spectroscopy (1H, 13C, 2D-COSY, HSQC, HMBC) Prep_HPLC->NMR Isolated Impurity FTIR FT-IR Spectroscopy (Functional Group Confirmation) Prep_HPLC->FTIR NMR->Report FTIR->Report

Caption: Integrated workflow for impurity characterization.

Comparative Guide to Spectroscopic & Chromatographic Techniques

No single technique can provide a complete picture of a sample's impurity profile. The power of our approach lies in the synergistic combination of high-performance liquid chromatography (HPLC) for separation with various spectroscopic methods for identification and characterization.[2][5]

High-Performance Liquid Chromatography (HPLC): The Foundation of Separation

HPLC is the cornerstone of impurity analysis, enabling the physical separation of the API from its impurities.[6] A well-developed "stability-indicating" method is one that can resolve the main peak from all potential degradation products and process impurities.

Why it's essential:

  • Quantitative Accuracy: HPLC with UV detection provides precise quantification of impurities relative to the API.[7]

  • High Resolution: Modern columns can separate structurally similar compounds, such as positional isomers.

  • Versatility: The technique is compatible with a wide range of detectors, most importantly mass spectrometry.[6]

Experimental Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic piperidine moiety.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is crucial to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities.

    • Initial Conditions: 95% A, 5% B

    • 0-20 min: Ramp to 50% A, 50% B

    • 20-25 min: Ramp to 5% A, 95% B (column wash)

    • 25-30 min: Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm, or DAD to assess peak purity across multiple wavelengths.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

Mass Spectrometry (MS): The Mass Detective

Coupling HPLC to a mass spectrometer (LC-MS) is the most efficient way to gain initial structural information about unknown peaks.[8] MS provides the mass-to-charge ratio (m/z) of an impurity, which directly corresponds to its molecular weight.[9]

Why it's essential:

  • Molecular Weight Information: Immediately confirms or refutes hypotheses about an impurity's identity.

  • High Sensitivity: Can detect impurities at very low levels, often below the quantification limits of UV detectors.[8]

  • Structural Clues: Tandem MS (MS/MS) fragments the impurity, providing a "fingerprint" that can be used to piece together its structure.[9]

  • Elemental Composition: High-Resolution Mass Spectrometry (HRMS), using instruments like TOF or Orbitrap, measures mass with extreme accuracy, allowing for the confident determination of an impurity's elemental formula.[10]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatography: Use the same stability-indicating HPLC method developed previously.

  • Ionization Mode: ESI in positive mode is the logical choice, as the piperidine nitrogen is readily protonated.

  • Mass Range: Scan from m/z 100 to 1000 to cover the expected mass of the API and any likely dimers or adducts.

  • Data Acquisition:

    • Full Scan (MS1): Acquire high-resolution data to determine the accurate mass of all eluting peaks.

    • Data-Dependent MS/MS (MS2): Automatically trigger fragmentation scans on the most intense ions detected in the full scan to obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator

While MS provides the formula, NMR spectroscopy reveals the atomic connectivity, providing an unambiguous structural assignment.[11] Due to its lower sensitivity compared to MS, impurities often need to be isolated in milligram quantities via preparative HPLC before NMR analysis.

Why it's essential:

  • Unambiguous Structure Determination: Provides definitive proof of an impurity's structure by mapping out the complete carbon-hydrogen framework.[12]

  • Stereochemistry: Can determine the relative stereochemistry of a molecule through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.

  • Isomer Differentiation: Easily distinguishes between positional isomers, which may have identical mass spectra.[13]

Experimental Protocol: NMR for an Isolated Impurity

  • Sample Preparation: Dissolve ~1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: High-field NMR spectrometer (400 MHz or higher).[7]

  • Key Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[12]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for piecing together molecular fragments.[13][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Check

FT-IR is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation by its bonds.[15][16]

Why it's essential:

  • Rapid Confirmation: Quickly confirms the presence of key functional groups (e.g., C-Cl, N-H, aromatic C=C and C-H bonds).[17]

  • Detecting Changes: Can easily detect changes like the hydrolysis of the C-Cl bond or oxidation leading to a carbonyl (C=O) group.[16][18]

Experimental Protocol: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid impurity powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Data in Action: A Forced Degradation Case Study

To illustrate this workflow, let's consider a hypothetical forced degradation study on 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine.

Hypothetical Degradation Pathway Under acidic hydrolysis conditions, the C-Cl bond is susceptible to cleavage, potentially being replaced by a hydroxyl group.

Caption: Hypothetical acid degradation of the API.

Table 1: HPLC Results from Forced Degradation Study

ConditionRetention Time (min)Peak Area % (API)Impurity Peak (RT, Area %)
Unstressed15.299.8%None significant
Acid (0.1M HCl, 80°C)15.285.3%Imp-1 (12.5 min, 14.1%)
Base (0.1M NaOH, 80°C)15.292.1%Imp-2 (13.8 min, 7.5%)
Oxidative (3% H₂O₂, RT)15.295.5%Imp-3 (16.1 min, 4.2%)

This data clearly shows that the API is most susceptible to acid hydrolysis, forming a more polar impurity (Imp-1) that elutes earlier.

Table 2: LC-MS and HRMS Data for Impurity 1 (Imp-1)

SpeciesObserved m/z [M+H]⁺Calculated Mass [M+H]⁺Δ (ppm)Proposed FormulaInterpretation
API 226.1160226.1165-2.2C₁₀H₁₅ClN₃Parent Compound
Imp-1 208.1237208.1242-2.4C₁₀H₁₅N₃OLoss of HCl, Gain of OH

The HRMS data strongly supports the hypothesis that Imp-1 is the hydrolysis product, where chlorine has been replaced by an oxygen atom.[9]

Table 3: Comparative FT-IR Data

Functional GroupAPI (cm⁻¹)Imp-1 (cm⁻¹)Interpretation of Change
N-H Stretch (piperidine)32803290Present in both
C-H Stretch (aliphatic)2850-29502850-2950Present in both
C=C/C=N Stretch (ring)15801595Aromatic/heteroaromatic system intact
C-Cl Stretch780AbsentLoss of chloro group in Imp-1
C=O Stretch (amide)Absent1670 (strong)Formation of a pyridazinone ring in Imp-1

The FT-IR data provides definitive evidence for the loss of the C-Cl bond and the appearance of a strong carbonyl (C=O) absorption, confirming the transformation to a pyridazinone structure.

Table 4: Key NMR Shifts (¹H in DMSO-d₆) for Structure Confirmation

Proton PositionAPI (δ, ppm)Imp-1 (δ, ppm)Interpretation of Change
Pyridazine H-47.95 (d)7.70 (d)Upfield shift due to change from -Cl to -C=O
Pyridazine H-57.60 (d)6.95 (d)Significant upfield shift, indicating major electronic change in the ring
Piperidine NH8.5 (br s)8.4 (br s)Present in both

The significant upfield shifts of the pyridazine protons in Imp-1 are consistent with the replacement of the electron-withdrawing chlorine atom with the electron-donating system of the pyridazinone tautomer, providing final, unambiguous structural confirmation.[14]

Conclusion

The spectroscopic characterization of impurities is a multi-faceted discipline that demands a logical, evidence-based approach. By integrating the separation power of HPLC with the analytical depth of MS, NMR, and FT-IR, researchers can confidently detect, identify, and quantify impurities in 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine. This guide provides not just the "how" but the "why" for each step, empowering scientists to build robust, self-validating workflows that ensure the quality and safety of pharmaceutical products. Every spectrum tells a part of the story; our job is to listen to them all to understand the complete narrative of our sample.

References

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. [Link]

  • Advancing Detection of Unknown Impurities. (2021). Pharmaceutical Technology. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]

  • Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PMC. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). PubMed. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science, Biotechnology, and Advanced Research. [Link]

  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. NIH. [Link]

  • 3-Chloro-6-methylpyridazine. SpectraBase. [Link]

  • 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. PMC. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026). MDPI. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. [Link]

  • Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. (2013). PubMed. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus America. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]

  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). ResearchGate. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Pyridazine Derivatives. Mansoura University. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2009). ResearchGate. [Link]

  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. (2026). ResearchGate. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

  • (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). MDPI. [Link]

  • Table of Characteristic IR Absorptions. ICT Prague. [Link]

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Validation

elemental analysis standards for 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

An objective, scientifically rigorous approach to analytical validation is the cornerstone of modern drug development. For complex, nitrogen-rich halogenated heterocycles like 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, scientifically rigorous approach to analytical validation is the cornerstone of modern drug development. For complex, nitrogen-rich halogenated heterocycles like 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine (Molecular Formula: C₁₀H₁₄ClN₃), traditional analytical workflows often encounter systemic biases.

As a Senior Application Scientist, I have designed this comparison guide to evaluate the efficacy of various Elemental Analysis (EA) standards and to provide a self-validating, orthogonal workflow using quantitative NMR (qNMR). This guide moves beyond rote procedures, explaining the mechanistic causality behind each experimental choice to ensure absolute metrological traceability.

The Analytical Challenge: Re-evaluating the ±0.4% Standard

3-Chloro-6-(piperidin-4-ylmethyl)pyridazine presents a unique matrix challenge for combustion analysis. Its theoretical elemental composition is C: 56.74%, H: 6.67%, N: 19.85%, Cl: 16.75% . The high nitrogen density and the presence of a covalently bound halogen create two primary risks during combustion:

  • Halogen Poisoning: Chlorine gas generated during combustion can poison the copper reduction reactor, skewing nitrogen quantification.

  • NOx Conversion Failures: High nitrogen content requires robust reduction to N₂ gas; incomplete reduction leads to variable nitrogen readouts.

Historically, chemistry journals and regulatory bodies required CHN analysis results to fall within ±0.4% of theoretical values to confirm ≥95% sample purity[1]. However, a landmark 2022 international study published in ACS Central Science demonstrated that this ±0.4% guideline is statistically flawed. The study revealed a failure rate exceeding 10% even for commercially pure, air-stable compounds[2],[3]. Because of these matrix effects and inherent measurement uncertainties, major publishers have begun dropping the strict ±0.4% requirement[4].

Consequently, relying solely on CHN analysis—especially with an improper calibration standard—is insufficient. A self-validating system requires optimal matrix-matched calibrants and orthogonal verification.

Comparison of Elemental Analysis Standards

In CHN combustion analysis, the analytical response is highly dependent on the calibration standard. Using a standard that does not mimic the analyte's combustion dynamics (matrix matching) leads to dynamic range extrapolation errors.

Below is a quantitative comparison of common EA standards for calibrating the analysis of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine:

Calibration StandardMolecular Formula% Nitrogen ContentSuitabilityMechanistic Causality & Performance
Acetanilide C₈H₉NO10.36%Poor The industry default. However, its low nitrogen content requires severe extrapolation to quantify the analyte's 19.85% N, leading to non-linear integration errors.
BBOT C₂₆H₂₆N₂O₂S6.51%Poor Often preferred for compounds containing halogens or sulfur. While it burns cleanly, the massive nitrogen mismatch (6.51% vs 19.85%) makes it unsuitable for this specific heterocycle.
Sulfanilamide C₆H₈N₂O₂S16.27%Optimal Provides the closest matrix match for high-nitrogen heterocycles. Calibrating with sulfanilamide minimizes dynamic range errors and ensures accurate TCD response for N₂ gas.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the analytical workflow must be self-validating. If the CHN combustion analysis yields ambiguous results (e.g., failing the ±0.4% threshold due to matrix effects rather than actual impurities), an orthogonal technique like 1H qNMR must be employed to determine the absolute mass fraction[5].

Protocol A: CHN Combustion Analysis with Halogen Trapping

Causality: Chlorine forms corrosive HCl/Cl₂ gas during combustion. If not trapped, it will poison the reduction catalyst and interfere with the Thermal Conductivity Detector (TCD).

  • System Preparation: Pack the combustion tube with an oxidative catalyst (e.g., WO₃) and a dense layer of Silver (Ag) wool. The Ag wool irreversibly binds the chlorine as solid AgCl, protecting the downstream copper reactor.

  • Calibration: Calibrate the elemental analyzer using Sulfanilamide . Run a blank, followed by three varying weights (1.0 mg, 1.5 mg, 2.0 mg) to establish a linear dynamic range that brackets the expected 19.85% N content.

  • Sample Weighing: Accurately weigh 1.5–2.0 mg of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine into a tin capsule using a microbalance (readability 0.001 mg). Fold and crimp tightly to exclude atmospheric N₂.

  • Combustion & Detection: Drop the capsule into the 950°C reactor under a pure oxygen pulse. Elute the resulting gases (CO₂, H₂O, N₂) through a GC column to the TCD.

Protocol B: Absolute Purity Determination via 1H qNMR

Causality: qNMR is a primary ratio measurement procedure that provides absolute purity without the matrix interferences of combustion[6]. The International Bureau of Weights and Measures (BIPM) recommends Maleic Acid as an SI-traceable internal standard[5]. Maleic acid presents a sharp singlet at δ 6.26 ppm in DMSO-d₆, which perfectly avoids overlap with the pyridazine aromatic protons ( δ 7.5–8.0 ppm) and the piperidine aliphatic protons ( δ 1.0–3.5 ppm) of our analyte.

  • Gravimetric Preparation: Using a microbalance, co-weigh approximately 10.0 mg of the analyte and 5.0 mg of certified Maleic Acid directly into an HPLC vial. Record exact masses to 5 decimal places to minimize gravimetric uncertainty[5].

  • Dissolution: Add 600 µL of anhydrous DMSO-d₆. Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution (preventing line broadening). Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum on a ≥400 MHz spectrometer. Critical setting: Use a 90° pulse and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically 30–60 seconds) to ensure complete longitudinal magnetization recovery.

  • Data Processing: Apply baseline and phase correction. Integrate the maleic acid singlet ( δ 6.26 ppm, 2H) against a distinct, baseline-resolved analyte peak (e.g., the isolated pyridazine proton, 1H). Calculate the absolute mass fraction using the standard qNMR equation.

Analytical Workflow Visualization

The following decision tree illustrates the logical relationship between the primary and orthogonal analytical methods to ensure robust batch release.

AnalyticalWorkflow Start 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine Batch Release Split Aliquot Splitting Start->Split CHN CHN Combustion Analysis (Ag Wool Trap + Sulfanilamide Std) Split->CHN qNMR 1H qNMR Analysis (Maleic Acid Internal Standard) Split->qNMR CheckCHN Result within ±0.4% theoretical? CHN->CheckCHN CheckNMR Assay > 95% Purity? qNMR->CheckNMR Pass Purity Confirmed Ready for Screening CheckCHN->Pass Yes Fail Investigate Impurities (HRMS / HPLC-UV) CheckCHN->Fail No (Matrix Effect?) CheckNMR->Pass Yes CheckNMR->Fail No Fail->qNMR Cross-validate CHN failure

Workflow for purity validation of halogenated heterocycles using orthogonal analytical techniques.

References

  • An International Study Evaluating Elemental Analysis | ACS Central Science Source: acs.org URL:[Link]

  • Characterising new chemical compounds & measuring results | The Royal Society Source: royalsocietypublishing.org URL:[Link]

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid | BIPM Source: bipm.org URL:[Link]

  • Independent certification of a suite of qNMR internal standards | PubMed (Anal Bioanal Chem) Source: nih.gov URL:[Link]

  • Baylor Chemist-led Study Leads to Scientific Journals Changing Guidelines | Baylor University Source: baylor.edu URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Operational Safety Guide: 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

Target Audience: Researchers, Medicinal Chemists, and Environmental Health & Safety (EHS) Professionals Chemical Profile and Disposal Causality 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a specialized heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Environmental Health & Safety (EHS) Professionals

Chemical Profile and Disposal Causality

3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a specialized heterocyclic building block frequently utilized in drug discovery and medicinal chemistry. Proper disposal of this compound is non-trivial and requires strict adherence to hazardous waste protocols due to two defining structural features:

  • The Halogenated Pyridazine Ring: The presence of the chlorine atom dictates that this compound—and any solution containing it—must be classified as halogenated waste . During thermal destruction, chlorinated compounds generate corrosive hydrogen chloride (HCl) gas[1]. If routed to a standard non-halogenated incinerator, this gas causes severe metallurgical corrosion and risks the atmospheric release of toxic acid gases and dioxins[2].

  • The Basic Piperidine Moiety: The piperidine ring contains a secondary amine, making the molecule inherently basic. It can react exothermically when mixed with strong inorganic acids or oxidizers[3]. Therefore, indiscriminate mixing in universal waste carboys poses a severe pressurization and thermal hazard[4].

The "Contagion Rule" of Halogenated Waste

A critical failure point in laboratory waste management is the misclassification of liquid waste. If 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is dissolved in a non-halogenated solvent (such as DMSO, Methanol, or Ethyl Acetate), the entire mixture must be reclassified and disposed of as halogenated waste .

The Environmental Protection Agency (EPA) and institutional EHS guidelines mandate that mixtures containing halogenated solutes exceeding specific thresholds (often >1,000 ppm) must be treated with the same stringent incineration protocols as pure halogenated solvents to ensure environmental compliance[3].

Waste Segregation Matrix

To prevent incinerator damage and ensure regulatory compliance, summarize your waste streams using the following quantitative thresholds.

Waste Stream TypePrimary ComponentsHalogen Concentration ThresholdRCRA ClassificationApproved Disposal Route
Solid Reagent Pure 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine100%Halogenated SolidHigh-Temp Incineration (with HCl Scrubbers)
Halogenated Liquid Compound + DCM / Chloroform> 1% (10,000 ppm)Listed/Characteristic HalogenatedHigh-Temp Incineration
Mixed Liquid Compound + DMSO / Methanol> 0.1% (1,000 ppm)Halogenated MixtureHigh-Temp Incineration
Aqueous Wash Compound + Water / BufferTraceToxic Aqueous WasteEHS-Managed Aqueous Treatment

Note: Thresholds for halogenated classification can vary slightly by institution, but mixtures with greater than 1,000 ppm halogen solute are universally treated as halogenated waste[3].

Waste Routing Decision Tree

WasteRouting Start Waste Generation: 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine State Physical State of Waste? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solution) State->Liquid Liquid IncinerateSolid High-Temp Incineration (Solid Halogenated Stream) Solid->IncinerateSolid Solvent Primary Solvent Type? Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated Yes NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) Solvent->NonHalogenated No IncinerateLiquid High-Temp Incineration (Liquid Halogenated Stream) Halogenated->IncinerateLiquid NonHalogenated->IncinerateLiquid Contaminated by Halogenated Solute Scrubber Acid Gas Scrubbers (HCl Removal) Mandatory for Destruction IncinerateSolid->Scrubber IncinerateLiquid->Scrubber

Decision tree for the segregation and disposal routing of halogenated heterocyclic chemical waste.

Step-by-Step Operational Disposal Protocol

Phase 1: Point-of-Generation Segregation
  • Determine Physical State: Identify whether the waste is a dry powder (e.g., expired reagent) or a liquid solution (e.g., HPLC effluent, reaction mother liquor).

  • Avoid Acidic Cross-Contamination: Due to the basic piperidine ring, never mix this waste with strong inorganic acids or oxidizers to prevent exothermic salt-formation reactions[3].

  • Verify Halogen Status: Route all liquid solutions containing this compound into the Halogenated Organic Waste stream, regardless of the primary carrier solvent.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Do not use galvanized steel safety cans for halogenated waste solvents, as the halogens will cause the steel to corrode and leak[5].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "3-Chloro-6-(piperidin-4-ylmethyl)pyridazine" and check the "Halogenated" and "Toxic" hazard boxes.

  • Secondary Containment: Place the primary waste container inside a chemically compatible secondary containment bin to capture potential leaks.

Phase 3: Final Waste Characterization and Manifesting
  • EHS Transfer: Transfer the container from the SAA to the central waste accumulation area within your institution's regulatory timeframe.

  • Manifesting for Destruction: Ensure the waste manifest explicitly indicates the presence of chlorinated heterocycles. This alerts the Treatment, Storage, and Disposal Facility (TSDF) to route the waste to a high-temperature incinerator equipped with wet acid gas scrubbers (e.g., NaOH scrubbers) to neutralize the resulting HCl gas, achieving removal efficiencies as high as 99.9%[2].

Emergency Spill Response & Decontamination Workflow

A self-validating safety system requires that spill response protocols are established before an incident occurs.

  • Evacuate and Assess: Isolate the spill area. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If the spill involves a highly concentrated solution in a volatile solvent, ensure adequate ventilation or use a respirator[3].

  • Containment:

    • For Solid Spills: Gently sweep up the powder using a static-free brush and dustpan to minimize aerosolization. Place the solid into a compatible HDPE container[5].

    • For Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do NOT use combustible materials like sawdust for halogenated mixtures.

  • Neutralization and Cleanup: Carefully scoop the absorbed mixture into a hazardous waste container. Wash the contaminated surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste[5].

  • Labeling and Disposal: Label all cleanup materials (pads, brushes, heavily contaminated PPE) as "Hazardous Waste - Halogenated Solid/Debris" and transfer immediately to the SAA.

Sources

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